molecular formula C27H56NO7P B12404449 (Rac)-19:0 Lyso PC-d5

(Rac)-19:0 Lyso PC-d5

Numéro de catalogue: B12404449
Poids moléculaire: 542.7 g/mol
Clé InChI: WYIMORDZGCUBAA-BMCNFRGNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Rac)-19:0 Lyso PC-d5 is a useful research compound. Its molecular formula is C27H56NO7P and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H56NO7P

Poids moléculaire

542.7 g/mol

Nom IUPAC

[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1/i24D2,25D2,26D

Clé InChI

WYIMORDZGCUBAA-BMCNFRGNSA-N

SMILES isomérique

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O

SMILES canonique

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origine du produit

United States

Foundational & Exploratory

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-19:0 Lyso PC-d5 , with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine , is a deuterated synthetic lysophosphatidylcholine (B164491) (LPC). Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of lysophosphatidylcholines in biological samples using mass spectrometry-based lipidomics. This guide provides a comprehensive overview of its properties, its role in lipid analysis, and the broader biological context of the lysophosphatidylcholines it helps to measure.

Core Physicochemical Properties

This compound is a stable, isotopically labeled lipid that is chemically identical to its non-deuterated counterpart, 19:0 Lyso PC, but with five deuterium (B1214612) atoms incorporated into its glycerol (B35011) backbone. This mass difference allows for its clear differentiation in mass spectrometry.

PropertyValue
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[1][2]
Molecular Formula C₂₇H₅₁D₅NO₇P[1]
Formula Weight 542.75[1]
Exact Mass 542.41[1]
Purity >99%
Appearance Solid
Storage Temperature -20°C

Role as an Internal Standard in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as this compound, are indispensable tools for achieving this accuracy through a technique called stable isotope dilution mass spectrometry.[3]

The core principle is to add a known amount of the deuterated internal standard to a biological sample at the very beginning of the experimental workflow.[4][5] Because the deuterated standard has nearly identical physicochemical properties to the endogenous (naturally occurring) lysophosphatidylcholines, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer.[3] By comparing the signal intensity of the endogenous LPCs to the known concentration of the added this compound, researchers can accurately calculate the absolute concentration of the LPCs in the original sample.[3] This method corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible results.[3][4]

Biological Significance of Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholines but are also potent signaling molecules involved in a wide array of physiological and pathological processes.[6] They are generated through the action of phospholipase A2 on phosphatidylcholine.[6]

LPCs have been implicated in:

  • Inflammation and Immunity: LPCs can act as inflammatory mediators, attracting immune cells like monocytes and macrophages to sites of inflammation.[6] They can also modulate the activity of these immune cells.

  • Cardiovascular Disease: LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are thought to play a significant role in the development of atherosclerosis.[6]

  • Neurological Function: LPCs are involved in processes such as demyelination and have been studied in the context of neurological diseases.

  • Cancer: The levels of certain LPC species have been found to be altered in various cancers, suggesting a role in tumor progression and metastasis.

Signaling Pathways of Lysophosphatidylcholines

LPCs exert their biological effects by interacting with specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[6] The binding of LPC to these receptors can initiate a cascade of intracellular signaling events.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular LPC LPC G2A_GPR4 G2A / GPR4 LPC->G2A_GPR4 G_protein G Protein G2A_GPR4->G_protein PLC PLC G_protein->PLC AC AC G_protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKA PKA cAMP->PKA MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway CREB CREB Activation PKA->CREB Cellular Response Cellular Response MAPK_Pathway->Cellular Response CREB->Cellular Response TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular LPC LPC TLR2_TLR4 TLR2 / TLR4 LPC->TLR2_TLR4 MyD88 MyD88 TLR2_TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway NFkB NF-κB IKK_complex->NFkB Gene Expression\n(Pro-inflammatory Cytokines) Gene Expression (Pro-inflammatory Cytokines) MAPK_Pathway->Gene Expression\n(Pro-inflammatory Cytokines) NFkB->Gene Expression\n(Pro-inflammatory Cytokines) Lipidomics_Workflow start Sample Collection (e.g., Plasma) add_is Addition of this compound Internal Standard start->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute lc_separation LC Separation (Reversed-Phase C18) dry_reconstitute->lc_separation ms_analysis MS/MS Analysis (ESI in Positive Mode) lc_separation->ms_analysis data_processing Data Processing ms_analysis->data_processing quantification Quantification data_processing->quantification biological_interpretation Biological Interpretation quantification->biological_interpretation

References

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the structure, properties, and applications of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, for researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, its role as an internal standard in mass spectrometry, and its relevance in cellular signaling pathways.

Core Properties and Structure

This compound, systematically named 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic, deuterium-labeled lysophospholipid. The "19:0" designation indicates a nonadecanoyl fatty acid chain with 19 carbon atoms and no double bonds, attached to the sn-1 position of the glycerol (B35011) backbone. The "-d5" signifies the presence of five deuterium (B1214612) atoms on the choline (B1196258) headgroup, which provides a distinct mass shift for mass spectrometry-based applications.

Chemical Structure:

The molecule consists of a glycerol backbone esterified with nonadecanoic acid at the C-1 position, a hydroxyl group at the C-2 position, and a phosphocholine (B91661) head group at the C-3 position, where the choline moiety is deuterated.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₇H₅₁D₅NO₇P
Formula Weight 542.75 g/mol
Exact Mass 542.41 Da
Purity >99%
Storage Temperature -20°C
Physical State Varies (often supplied in solution)
Solubility Soluble in organic solvents like methanol (B129727) and chloroform

Application in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the quantitative analysis of lysophosphatidylcholines (LPCs) in biological samples. Its chemical properties are nearly identical to its non-deuterated counterpart, 19:0 Lyso PC, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The mass difference introduced by the deuterium atoms enables its distinct detection from the endogenous LPCs being quantified.

Experimental Protocol: Quantification of Lysophosphatidylcholines using this compound as an Internal Standard

This protocol outlines a general workflow for the extraction and quantification of LPCs from plasma samples using this compound.

1. Sample Preparation and Lipid Extraction:

  • Materials:

    • Plasma samples

    • This compound internal standard solution (concentration verified)

    • Methanol (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE, LC-MS grade)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of endogenous LPCs.

    • Add 225 µL of cold methanol and vortex for 30 seconds.

    • Add 750 µL of MTBE and vortex for 1 minute.

    • Add 188 µL of water to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol mixture).

2. LC-MS/MS Analysis:

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

    • Reversed-phase C18 column suitable for lipid analysis.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Typical LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute LPCs.

    • Flow Rate: Dependent on the column dimensions.

    • Column Temperature: Typically maintained between 40-50°C.

  • Typical MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For endogenous LPCs: Precursor ion is the [M+H]⁺ of the specific LPC, and the product ion is typically m/z 184.07 (phosphocholine headgroup).

      • For this compound: Precursor ion is m/z 543.4 [M+H]⁺, and the product ion is m/z 189.1 (deuterated phosphocholine headgroup).

    • Optimize instrument parameters such as collision energy and cone voltage for each transition.

3. Data Analysis:

  • Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Quantify the concentration of each LPC species using a calibration curve constructed with known concentrations of non-deuterated LPC standards and a fixed concentration of the internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (Methanol/MTBE/Water) add_is->extraction dry_recon Dry and Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) dry_recon->lcms quant Quantification (Response Ratio to IS) lcms->quant GPCR_Signaling LPC Lysophosphatidylcholine (LPC) GPCR G2A Receptor (GPCR) LPC->GPCR G_protein Heterotrimeric G Protein (Gαβγ) GPCR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase modulates MAPK_Cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_Cascade activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Proliferation, Migration) PKA->Cellular_Response MAPK_Cascade->Cellular_Response TLR_Signaling LPC Lysophosphatidylcholine (LPC) TLR TLR2/TLR4 LPC->TLR MyD88 MyD88 TLR->MyD88 recruits IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates MAPK MAPKs TRAF6->MAPK activates NFkB NF-κB IKK->NFkB activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression PKC_Signaling LPC Lysophosphatidylcholine (LPC) PLC Phospholipase C (PLC) LPC->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Substrate_Phos Substrate Phosphorylation PKC->Substrate_Phos Ca_release->PKC co-activates (conventional PKCs) Cellular_Response Cellular Response Substrate_Phos->Cellular_Response

The Pivotal Role of Lysophosphatidylcholine as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Analytical variability, inherent in multi-step workflows from sample preparation to mass spectrometric detection, presents a significant challenge to achieving reliable data. The use of internal standards is a cornerstone of robust quantitative analysis, and among the various classes of lipids employed for this purpose, lysophosphatidylcholines (LPCs) have emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of the function of LPCs as internal standards, detailing their application, selection criteria, and the experimental protocols that underpin their use.

Core Function of Internal Standards in Lipid Analysis

Internal standards are compounds that are structurally analogous to the analytes of interest but are exogenously added to a sample at a known concentration before any sample processing steps.[1] Their primary function is to normalize for variations that can occur throughout the analytical workflow, thereby improving the accuracy and precision of quantification.[1][2] By co-extracting and co-analyzing with the endogenous lipids, internal standards experience and correct for:

  • Sample Loss During Preparation: Inefficiencies and variability in lipid extraction and sample handling can lead to the loss of analytes. An internal standard, added at the outset, accounts for these losses.[2]

  • Ionization Suppression or Enhancement (Matrix Effects): The presence of other molecules in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4] A co-eluting internal standard experiences similar matrix effects, allowing for reliable correction.[3]

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in detector response, can be normalized using the consistent signal of the internal standard.[5]

Lysophosphatidylcholine (B164491) as an Internal Standard: Advantages and Considerations

LPCs are a class of phospholipids (B1166683) that are structurally similar to the more abundant phosphatidylcholines (PCs) but lack one of their fatty acyl chains. Their use as internal standards in lipidomics, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, offers several advantages. However, careful consideration of their properties is crucial for their effective application.

Selection Criteria for LPC Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[2] Key criteria for selecting an appropriate LPC internal standard include:

  • Structural Similarity: The chosen LPC should be structurally similar to the class of lipids being quantified to ensure comparable extraction efficiency and ionization response.[2]

  • Absence in the Sample: The selected internal standard should not be naturally present in the biological sample or should be present at negligible concentrations.[2] Odd-chain or stable isotope-labeled LPCs are commonly used to meet this requirement.[6][7]

  • Chemical Stability: The internal standard must be stable throughout the entire analytical process, from storage to final detection.[8]

  • Co-elution in LC-MS: For LC-MS applications, the internal standard should ideally co-elute with the analytes of interest to ensure they are subjected to the same matrix effects at the same time.[9]

  • Commercial Availability and Purity: High-purity standards are essential for accurate quantification and should be readily available from reputable suppliers.[9]

Quantitative Data on LPC Internal Standard Performance

The effectiveness of an LPC internal standard is demonstrated through various validation parameters. The following tables summarize key quantitative data from studies utilizing LPCs as internal standards.

Table 1: Linearity and Detection Limits of LPC Quantification using Internal Standards

AnalyteInternal StandardLinearity (R²)Limit of Detection (LOD)Reference
16:0-LPCMiltefosine≥ 0.97<1 μg/mL[6]
18:1-LPCMiltefosine≥ 0.97<1 μg/mL[6]
18:0-LPCMiltefosine≥ 0.97<1 μg/mL[6]
Major LPC SpeciesLPC 13:0, LPC 19:0Linear<1 micromol/L[10][11]
Minor LPC SpeciesLPC 13:0, LPC 19:0Linear<1 micromol/L[10][11]

Table 2: Precision of LPC Quantification using Internal Standards

AnalyteInternal StandardWithin-Run Imprecision (CV)Total Imprecision (CV)Reference
16:0-LPCMiltefosine<15%Not Reported[6]
18:1-LPCMiltefosine<15%Not Reported[6]
18:0-LPCMiltefosine<15%Not Reported[6]
Major LPC SpeciesLPC 13:0, LPC 19:03%~12%[10][11]
Minor LPC SpeciesLPC 13:0, LPC 19:012%~25%[10][11]

Experimental Protocols

The accurate use of LPC internal standards is intrinsically linked to well-defined experimental protocols. The following sections detail the key methodologies for their application in lipidomics research.

Protocol 1: Preparation of Internal Standard Stock Solutions
  • Acquisition of High-Purity Standards: Obtain certified LPC internal standards (e.g., stable isotope-labeled or odd-chain) from a reputable supplier.[9]

  • Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.[9]

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform/methanol mixture, to create a concentrated stock solution.[7][9]

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.[9]

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7][9]

Protocol 2: Lipid Extraction with Internal Standard Spiking (Folch Method)
  • Sample Thawing: Thaw frozen biological samples (e.g., plasma) on ice.[9]

  • Internal Standard Spiking: Add a known volume of the LPC internal standard working solution to a microcentrifuge tube.[9]

  • Sample Addition: Add a precise volume of the sample to the tube containing the internal standard and vortex briefly.[9]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[9]

  • Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[9]

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation. Vortex and centrifuge to separate the aqueous (upper) and organic (lower) phases.[9]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.[9]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[9]

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol).[9]

Protocol 3: LC-MS Analysis and Quantification
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., C18 reversed-phase) to separate the different lipid species.[9][12]

  • Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer, typically with electrospray ionization (ESI).[9][12] Data can be acquired in various modes, such as precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment (m/z 184 for LPCs).[10][11][13]

  • Quantification: The concentration of the endogenous LPC species is determined by calculating the ratio of its peak area to the peak area of the known concentration of the LPC internal standard.[14]

Visualizing Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the use of LPC internal standards.

experimental_workflow start Start: Biological Sample is_spike Spike with LPC Internal Standard start->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction separation LC Separation (e.g., Reversed-Phase) extraction->separation detection MS Detection (e.g., ESI-MS/MS) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant end_node End: Quantitative Data quant->end_node

Caption: Experimental workflow for lipid quantification using an LPC internal standard.

matrix_effect_correction cluster_sample Sample Matrix cluster_ms Mass Spectrometer Ion Source cluster_correction Correction Mechanism analyte Endogenous LPC is LPC Internal Standard ionization Ionization Process analyte->ionization interferents Matrix Interferents is->ionization interferents->ionization Suppression/ Enhancement ratio Ratio of Analyte Signal to IS Signal ionization->ratio

Caption: Correction mechanism for matrix effects using an LPC internal standard.

Conclusion

The use of lysophosphatidylcholine internal standards is a critical practice for achieving accurate and reliable quantification in lipidomics research. Their ability to correct for a wide range of analytical variabilities, from sample preparation to mass spectrometric detection, makes them an indispensable tool for researchers, scientists, and drug development professionals. By understanding the core principles of their function, adhering to rigorous selection criteria, and implementing well-defined experimental protocols, the full potential of LPC internal standards can be harnessed to generate high-quality, reproducible data, ultimately advancing our understanding of the complex world of lipids.

References

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-19:0 Lyso PC-d5, a deuterated form of lysophosphatidylcholine (B164491), serves as a critical internal standard for mass spectrometry-based lipidomics. Its chemical and physical properties closely mimic its endogenous, non-labeled counterparts, making it an invaluable tool for accurate quantification of lysophospholipids in complex biological samples. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Applications

This compound, chemically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic lysophosphatidylcholine (LPC) where five hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from the naturally occurring LPCs, while maintaining nearly identical physicochemical behavior during sample preparation and analysis.[1]

The primary application of this compound is as an internal standard in quantitative lipidomics.[2] By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, researchers can correct for sample loss during extraction and variations in instrument response, thereby enabling precise and accurate quantification of endogenous LPC species.[1] This technique is fundamental in studying the roles of LPCs in various physiological and pathological processes.

Lysophosphatidylcholines are bioactive lipid molecules that act as signaling messengers in a variety of cellular processes.[3][4] They are involved in inflammatory responses, immune cell activation, and cell proliferation and differentiation.[3][5][6] Dysregulation of LPC metabolism has been implicated in several diseases, including atherosclerosis, cancer, and neurological disorders.[4][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key quantitative characteristics.

PropertyValue
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5
Synonyms This compound, LPC(19:0)-d5
Molecular Formula C₂₇H₅₁D₅NO₇P
Formula Weight 542.75 g/mol
Exact Mass 542.41 Da
CAS Number 2342575-08-8
Purity >99%
Physical State Solid
Storage Temperature -20°C
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607).

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of lysophosphatidylcholines in a biological sample using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This protocol is a modified Bligh-Dyer method for lipid extraction from plasma or serum.

  • Materials:

    • Biological sample (e.g., plasma, serum, cell lysate)

    • This compound internal standard solution (1 mg/mL in methanol)

    • Methanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Ultrapure water

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To a glass tube, add 50 µL of the biological sample.

    • Add 10 µL of the 1 mg/mL this compound internal standard solution.

    • Add 200 µL of methanol and vortex for 30 seconds.

    • Add 100 µL of chloroform and vortex for 30 seconds.

    • Add 100 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for the endogenous LPCs and the deuterated internal standard. For LPCs, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.

      • Example Transition for this compound: Precursor ion [M+H]⁺ at m/z 548.4 → Product ion at m/z 189 (deuterated phosphocholine headgroup).

    • Collision Energy and other MS parameters: Optimize based on the specific instrument and analytes.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic context and a typical experimental workflow involving this compound.

lysophosphatidylcholine_metabolism PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC Hydrolysis LPC->PC Reacylation LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis Choline Choline LPC->Choline PLA2 Phospholipase A2 (PLA2) PLA2->PC catalyzes FFA Free Fatty Acid PLA2->FFA LPCAT LPC Acyltransferase (LPCAT) LPCAT->LPC catalyzes AcylCoA Acyl-CoA LPCAT->AcylCoA ATX Autotaxin (ATX) ATX->LPC catalyzes

Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (Bligh-Dyer) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration and Ratio Calculation (Endogenous/Internal Standard) LC_MS->Integration Quantification Absolute Quantification Integration->Quantification

Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.

lpc_signaling cluster_receptors Membrane Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptors (GPCRs) LPC->GPCR TLR Toll-Like Receptors (TLR2/TLR4) LPC->TLR G_protein G Protein Activation GPCR->G_protein NFkB NF-κB Activation TLR->NFkB PKC Protein Kinase C (PKC) Activation/Inhibition G_protein->PKC MAPK MAPK Pathway Activation PKC->MAPK Inflammation Inflammation PKC->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Differentiation Cell Differentiation MAPK->Differentiation NFkB->Inflammation

Caption: Simplified overview of major lysophosphatidylcholine (LPC) signaling pathways.

References

The Nexus of Discovery: A Technical Guide to Stable Isotope-Labeled Lipids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled lipids have emerged as an indispensable tool in the life sciences, offering an unparalleled window into the dynamic world of lipid metabolism. By replacing common isotopes like ¹²C, ¹H, and ¹⁴N with their heavier, non-radioactive counterparts (¹³C, ²H, and ¹⁵N), researchers can trace the metabolic fate of lipids with exceptional precision. This in-depth guide explores the core applications of stable isotope-labeled lipids, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research and development endeavors.

Core Applications in Lipid Research

The applications of stable isotope-labeled lipids are vast, spanning fundamental biology to clinical drug development.[1] Key areas of application include:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, degradation, and interconversion of lipids to understand how metabolic pathways are regulated in health and disease.[2]

  • Elucidating Metabolic Pathways: Tracing the incorporation of labeled atoms from precursors like ¹³C-glucose or labeled fatty acids to map out and discover novel lipid synthesis and modification pathways.[3]

  • Understanding Disease Pathophysiology: Unraveling the dysregulation of lipid metabolism in a wide range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and metabolic syndrome.[4][5]

  • Biomarker Discovery: Identifying novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response by comparing lipid metabolism in healthy versus diseased states.[3]

  • Drug Discovery and Development: Investigating a drug's absorption, distribution, metabolism, and excretion (ADME), identifying drug metabolites, and understanding the on- and off-target effects of drugs on lipid metabolism.[3][6]

Quantitative Insights: A Comparative Look at Lipid Metabolism

Stable isotope labeling coupled with mass spectrometry allows for the precise quantification of lipid dynamics. The following tables summarize representative quantitative data from various studies, showcasing the power of this technique.

Table 1: Metabolic Fluxes in Cancer Cells

This table illustrates the altered lipid metabolism characteristic of many cancer cells, often featuring increased de novo lipogenesis. Data is presented as relative flux rates normalized to a control group.

Metabolic FluxNormal-like Cells (Relative Flux)Cancer Cells (Relative Flux)Isotopic Tracer UsedReference
Glucose Uptake100180[U-¹³C₆]-glucose[7]
Lactate Production100250[U-¹³C₆]-glucose[7]
Fatty Acid Synthesis (from Glucose)1025[U-¹³C₆]-glucose[8]
Glutamine Uptake100150[U-¹³C₅]-glutamine[7]
Reductive Carboxylation520[U-¹³C₅]-glutamine[8]

Table 2: Drug-Induced Changes in Lipid Metabolism

This table provides examples of how therapeutic compounds can alter lipid metabolic pathways, highlighting the utility of stable isotope tracing in pharmacology.

DrugTarget PathwayMeasured EffectFold ChangeIsotopic Tracer UsedReference
PI3K InhibitorGlycolysis / LipogenesisDecreased Glucose Uptake0.6[U-¹³C₆]-glucose[7]
PI3K InhibitorGlycolysis / LipogenesisDecreased Fatty Acid Synthesis0.53[U-¹³C₆]-glucose[7]
AmiodaroneLDL-Receptor Gene ExpressionIncreased LDL-C LevelsVariableNot Specified[9]
EstrogenHDL and LDL MetabolismIncreased HDL-C, Decreased LDL-C1.05-1.15 (HDL), 0.8-0.95 (LDL)Not Specified[9]
SGLT2 InhibitorsGlucose TransportIncreased LDL-C and HDL-C~1.03 (LDL), ~1.02 (HDL)Not Specified[9]

Table 3: Lipid Turnover Rates in Neurodegenerative Disease Models

This table summarizes findings on how lipid turnover is altered in the context of neurodegenerative diseases like Alzheimer's disease.

Lipid ClassConditionTurnover Rate (t½ in days)Isotopic Tracer UsedReference
Palmitate (Liver)Control (Rat)≤ 4²H₂O[10]
Palmitate (Nervous Tissue)Control (Rat)5 - 28²H₂O[10]
Cholesterol (Liver)Control (Rat)≤ 4²H₂O[10]
Cholesterol (Nervous Tissue)Control (Rat)5 - 28²H₂O[10]
SphingolipidsAlzheimer's Disease (Human Brain)Altered (Qualitative)N/A[5]

Experimental Cornerstones: Detailed Protocols

The success of any stable isotope tracing study hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: ¹³C-Glucose Labeling of Lipids in Cultured Mammalian Cells

This protocol outlines the procedure for tracing the contribution of glucose to de novo lipogenesis in cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • ¹³C-labeling medium (e.g., glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-glucose and dialyzed fetal bovine serum)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Medium Exchange: Aspirate the standard culture medium. Wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

  • Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. The incubation time will depend on the specific pathway and lipid class of interest and should be optimized. For steady-state labeling, this is typically 24-72 hours.

  • Harvesting and Quenching: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. Immediately wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.

  • Cell Pelleting: Transfer the cell suspension to a pre-chilled tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS. The cell pellet is now ready for lipid extraction.

Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol details the extraction of total lipids from cell pellets.

Materials:

Procedure:

  • Homogenization: Resuspend the cell pellet in a known volume of LC-MS grade water.

  • Solvent Addition: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). Vortex thoroughly.

  • Phase Separation: Induce phase separation by adding an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8. Vortex and centrifuge at low speed to separate the phases.

  • Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: In Vivo Lipid Synthesis Measurement with Deuterated Water (²H₂O)

This protocol provides a framework for measuring de novo lipogenesis in vivo.[3][10][11]

Materials:

  • Deuterated water (²H₂O, 99.8 atom %)

  • Animal model (e.g., mouse, rat)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Tracer Administration: Provide drinking water enriched with a known percentage of ²H₂O (typically 4-10%) to the animals. An initial intraperitoneal priming dose may be administered to rapidly achieve isotopic equilibrium in body water.

  • Sample Collection: At designated time points, collect blood samples. For terminal studies, tissue samples (e.g., liver, brain) can also be collected.

  • Body Water Enrichment Measurement: Determine the ²H enrichment in body water from plasma or tissue samples using an appropriate method, such as headspace GC-MS analysis of acetone (B3395972) exchanged with body water.

  • Lipid Extraction and Analysis: Extract lipids from plasma (specifically from VLDL-triglycerides for hepatic lipogenesis) or tissues as described in Protocol 2. Saponify the lipid extract to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters) for GC-MS analysis.

  • Data Analysis: Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate). The rate of de novo synthesis is calculated based on the incorporation of deuterium (B1214612) into the fatty acid backbone relative to the enrichment of body water.

Protocol 4: Studying Drug Effects on Lipid Metabolism

This protocol outlines a general approach to investigate how a drug perturbs lipid metabolism using stable isotope tracers.

Procedure:

  • Experimental Design: Design a study with at least two groups: a vehicle control group and a drug-treated group.

  • Cell/Animal Treatment: Treat the cells or animals with the drug of interest for a predetermined duration.

  • Isotope Labeling: Following drug treatment, introduce a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-palmitate) as described in Protocol 1 or 3.

  • Sample Collection and Processing: Collect and process samples as described in the relevant protocols.

  • Lipid Analysis: Perform LC-MS/MS or GC-MS analysis to quantify the abundance and isotopic enrichment of various lipid species.

  • Data Interpretation: Compare the lipid profiles and isotopic labeling patterns between the control and drug-treated groups to identify drug-induced alterations in lipid metabolic fluxes.

Protocol 5: Investigating Lipid-Protein Interactions with ¹⁵N-Labeling and Proteomics

While less common than ¹³C and ²H labeling for lipidomics, ¹⁵N can be used to study lipid-protein interactions, often in combination with proteomics techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).[11][12][13][14] This protocol provides a conceptual workflow.

Conceptual Workflow:

  • SILAC Labeling: Culture two populations of cells, one with normal ("light") amino acids and another with ¹⁵N-labeled ("heavy") amino acids.

  • Perturbation: Treat one cell population with a stimulus that is expected to alter lipid-protein interactions within a specific cellular compartment (e.g., lipid rafts).

  • Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.

  • Subcellular Fractionation: Isolate the cellular compartment of interest (e.g., lipid rafts) using techniques like density gradient centrifugation.

  • Protein Digestion and Mass Spectrometry: Digest the proteins from the isolated fraction and analyze the peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of "light" and "heavy" peptides. Proteins that are enriched or depleted in the "heavy" (perturbed) sample are likely to have altered interactions with the lipid environment.

Visualizing the Complexity: Pathways and Workflows

Understanding the intricate network of lipid metabolism is facilitated by clear visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows.

Fatty_Acid_Biosynthesis cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids (e.g., Palmitate) AcetylCoA_cyto->FattyAcids FASN MalonylCoA->FattyAcids FASN AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_mito->Citrate_cyto Citrate Shuttle

Caption: De novo fatty acid biosynthesis from glucose.

Glycerophospholipid_Biosynthesis cluster_pc_pe Kennedy Pathway cluster_ps_pi Other Pathways G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP PI Phosphatidylinositol (PI) PA->PI PC Phosphatidylcholine (PC) DAG->PC PE Phosphatidylethanolamine (PE) DAG->PE PS Phosphatidylserine (PS) PE->PS FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA Choline Choline Choline->PC Ethanolamine Ethanolamine Ethanolamine->PE Serine Serine Serine->PS Inositol Inositol Inositol->PI

Caption: Overview of glycerophospholipid biosynthesis.

Sphingolipid_Metabolism cluster_complex Complex Sphingolipids Serine Serine Sphinganine Sphinganine Serine->Sphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-P Sphingosine->S1P SPHK S1P->Sphingosine SGPP

Caption: Key pathways in sphingolipid metabolism.

Experimental_Workflow Start Start: Biological System (Cells/Tissues/Organism) Labeling Introduce Stable Isotope Labeled Precursor Start->Labeling Incubation Incubation and Metabolism Labeling->Incubation Quenching Harvest and Quench Metabolism Incubation->Quenching Extraction Lipid Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing: Peak Picking, Isotopologue Extraction Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation and Interpretation DataProcessing->FluxCalculation End End: Biological Insights FluxCalculation->End

Caption: General experimental workflow for stable isotope tracing of lipids.

Conclusion

Stable isotope-labeled lipids are a cornerstone of modern lipid research, providing dynamic and quantitative information that is unattainable with traditional biochemical methods. From deciphering the intricate web of metabolic pathways to accelerating the development of novel therapeutics, the applications of this technology are continually expanding. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to harness the power of stable isotope-labeled lipids in their pursuit of scientific discovery and innovation.

References

An In-depth Technical Guide to (Rac)-19:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491), intended for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, typical applications in quantitative lipidomics, detailed experimental protocols, and its relevance in cellular signaling pathways.

Core Compound Specifications

This compound, with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterium-labeled lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification of endogenous lysophosphatidylcholines in various biological matrices.[4]

Below is a summary of its key quantitative data, compiled from various suppliers.

PropertyValueSource
Chemical Formula C₂₇H₅₁D₅NO₇P[1]
Molecular Weight 542.75 g/mol [1][3]
Exact Mass 542.41[1]
CAS Number 2342575-08-8[1][2][3]
Purity >99% (as determined by TLC)[3]
Physical Form Solution[3]
Supplied Concentration Typically 1 mg/mL[3]
Storage Temperature -20°C[3]

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard for the accurate quantification of lysophosphatidylcholines (LPCs) in complex biological samples.[4] In mass spectrometry, the principle of stable isotope dilution is employed, where a known amount of the deuterated standard is "spiked" into a sample prior to processing.[5] Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample extraction, recovery, and instrument response.[5]

Experimental Workflow for Lipidomics

The general workflow for utilizing this compound in a lipidomics experiment involves sample preparation, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction (e.g., MTBE Method) Homogenize->Extract PhaseSep Phase Separation Extract->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

General experimental workflow for fatty acid quantification.

Detailed Experimental Protocols

While the precise protocol may vary based on the sample matrix and instrumentation, the following provides a detailed methodology for the extraction of lipids from a biological sample, such as plasma, for LC-MS/MS analysis using a deuterated internal standard.

Protocol: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from standard methods for lipid extraction from biological fluids.[6]

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • In a clean glass tube, add 100 µL of plasma.
  • Add a known amount of this compound internal standard solution to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs.

2. Lipid Extraction:

  • Add 300 µL of ice-cold methanol (B129727) to the sample, vortex thoroughly.
  • Add 1 mL of methyl-tert-butyl ether (MTBE).
  • Sonicate the mixture for 30 seconds, three times, keeping the sample on ice between sonications.
  • Agitate the samples at 4°C for 30 minutes.
  • To induce phase separation, add 250 µL of ice-cold water. Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 5 minutes at 20°C.

3. Sample Collection and Preparation for Analysis:

  • Carefully collect the upper organic phase, which contains the lipids, and transfer to a new clean glass tube.
  • Dry the organic phase under a gentle stream of nitrogen.
  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., 90:10 methanol/toluene with 10 mM ammonium (B1175870) acetate).[6]
  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Employ a suitable reversed-phase chromatography column (e.g., C18).
  • Use a gradient elution with mobile phases appropriate for lipid separation, such as water/acetonitrile and isopropanol/acetonitrile mixtures containing ammonium formate (B1220265) and formic acid.[7]
  • Set the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode for the detection of lysophosphatidylcholines.
  • Monitor the specific mass-to-charge (m/z) transitions for both the endogenous LPCs of interest and the this compound internal standard.

Role in Cellular Signaling

While the deuterated form is used as an analytical tool, the endogenous molecule, lysophosphatidylcholine (LPC), is a bioactive lipid mediator involved in a variety of cellular signaling pathways. LPC is generated from phosphatidylcholine through the action of phospholipase A2 (PLA2).[8][9] It can exert its effects by activating several cell surface receptors and modulating intracellular signaling cascades.

LPC is known to activate G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[9][10] Activation of these receptors can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[10][11] These signaling events can lead to a range of cellular responses, including inflammation, cell proliferation, and immune cell activation.[8][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR TLR Toll-like Receptor (TLR) LPC->TLR G_protein G Proteins GPCR->G_protein MAPK MAPK Pathway (MEK/ERK) TLR->MAPK activates PKC Protein Kinase C (PKC) G_protein->PKC activates CellularResponse Cellular Responses: - Inflammation - Proliferation - Immune Cell Activation PKC->CellularResponse MAPK->CellularResponse

Lysophosphatidylcholine (LPC) signaling pathways.

References

Sourcing High-Purity (Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled lipids is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491) analog increasingly utilized as an internal standard in mass spectrometry-based lipidomics.

This guide outlines the key quality attributes of commercially available this compound, details experimental protocols for its application, and illustrates the relevant biological pathways where lysophosphatidylcholines play a significant role.

Understanding this compound

This compound is a synthetic lysophosphatidylcholine (LPC) where the nonadecanoyl (19:0) fatty acid is acylated to a glycerol (B35011) backbone, and five deuterium (B1214612) atoms are incorporated into the glycerophosphocholine headgroup. The "rac" designation indicates a racemic mixture of stereoisomers at the glycerol's second carbon. Its primary application is as an internal standard in quantitative lipidomics.[1] The use of a deuterated standard that is chemically identical to the endogenous analytes of interest, but mass-shifted, allows for precise correction of sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[2]

Sourcing and Quality Assessment

High-purity this compound is available from several specialized chemical suppliers. When sourcing this lipid, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure its suitability for your research needs.

Table 1: Key Quality Specifications for this compound

ParameterTypical SpecificationMethodImportance
Chemical Purity >99%Thin Layer Chromatography (TLC)Ensures that the signal detected is from the target molecule and not from impurities.
Chemical Identity Conforms to structureProton NMR, Mass SpectrometryVerifies the correct molecular structure, including the fatty acid chain length and headgroup.
Concentration 1 mg/mL (typical)GravimetricAccurate concentration is crucial for preparing precise standard curves and for quantitative analysis.
Isotopic Purity Reportable (e.g., % D5)Mass SpectrometryHigh isotopic purity minimizes interference from unlabeled or partially labeled species.
Solvent Dichloromethane:Methanol (1:1) or similar-The solvent must be compatible with storage conditions and downstream applications.
Storage Conditions -20°C-Proper storage is essential to prevent degradation of the lipid.

Data compiled from publicly available supplier information.[3][4]

Experimental Protocols

The use of this compound as an internal standard is a cornerstone of modern quantitative lipidomics. Below are detailed methodologies for its application in a typical LC-MS/MS workflow.

General Experimental Workflow for Lipidomics using a Deuterated Internal Standard

The overarching process involves spiking the biological sample with a known amount of the deuterated standard at the earliest stage of sample preparation. This ensures that the standard undergoes the same extraction and analytical variations as the endogenous lipids.[5]

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) spike Addition of this compound Internal Standard sample->spike extract Lipid Extraction (e.g., Bligh-Dyer, MTBE) spike->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

Detailed Protocol for Lipid Extraction from Plasma

This protocol is a modification of the widely used Bligh-Dyer method, optimized for the extraction of a broad range of lipid classes.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs in the sample.

  • Lipid Extraction:

    • Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

    • Add 0.5 mL of chloroform and vortex for 30 seconds.

    • Add 0.5 mL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).[6]

LC-MS/MS Analysis
  • Chromatography: Reverse-phase chromatography is commonly used for the separation of lysophosphatidylcholines. A C18 column is a typical choice.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for quantification.

    • MRM Transitions:

      • Endogenous 19:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.07)

      • This compound: Precursor ion (m/z of the deuterated standard) -> Product ion (m/z 189.09)

The ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard is used to calculate the concentration of the endogenous lipid.

Synthesis of High-Purity Lysophosphatidylcholines

While end-users will source this compound from commercial suppliers, understanding the synthetic route provides insight into potential impurities and the complexity of its production. The synthesis of lysophosphatidylcholines, particularly with specific acyl chains and isotopic labels, is a multi-step process that can be achieved through chemo-enzymatic methods.[7][8][9][10]

G cluster_synthesis Chemo-Enzymatic Synthesis of LPC gpc sn-glycero-3-phosphocholine (GPC) acyl Acylation with Nonadecanoic Acid gpc->acyl pc 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) acyl->pc pla2 Phospholipase A2 (PLA2) Hydrolysis pc->pla2 lpc 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (19:0 Lyso PC) pla2->lpc purify Purification lpc->purify

Caption: A generalized chemo-enzymatic synthesis workflow for producing lysophosphatidylcholine.

The synthesis of the deuterated analog would involve using a deuterated phosphocholine (B91661) precursor.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines are not merely metabolic intermediates but also potent signaling molecules involved in a variety of cellular processes.[11][12] LPCs exert their effects primarily through G protein-coupled receptors (GPCRs), such as G2A and GPR4.[13][14][15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lpc LPC g2a G2A lpc->g2a gpr4 GPR4 lpc->gpr4 gprotein G Protein g2a->gprotein gpr4->gprotein pkc PKC gprotein->pkc erk ERK pkc->erk response Cellular Responses (e.g., Inflammation, Proliferation) erk->response

Caption: Simplified signaling pathway of lysophosphatidylcholine (LPC).

Activation of these receptors by LPC can lead to the stimulation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK), ultimately resulting in diverse cellular responses such as inflammation, cell proliferation, and migration.[17][18]

Conclusion

The use of high-purity this compound is indispensable for accurate and reliable quantification of lysophosphatidylcholines in complex biological samples. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope dilution mass spectrometry to gain deeper insights into the roles of these important lipids in health and disease. This guide provides a foundational understanding for the effective sourcing and application of this critical research tool.

References

Methodological & Application

Application Note: Quantitative Analysis of Lysophosphatidylcholines in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules implicated in the pathology of numerous diseases, including cancer, diabetes, and atherosclerosis.[1][2] Accurate and high-throughput quantification of LPC species is crucial for both clinical diagnostics and basic research. This document details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of various LPC species in human plasma. The protocol employs a straightforward protein precipitation extraction and utilizes a deuterated internal standard, (Rac)-19:0 Lyso PC-d5, to ensure high accuracy and precision. The method is suitable for high-throughput analysis, with a runtime of minutes per sample.[3][4]

Introduction

Lysophosphatidylcholines are glycerophospholipids that act as signaling molecules and are key intermediates in lipid metabolism. Variations in the plasma concentrations of specific LPC species have been linked to various physiological and pathological states, making them promising biomarkers for disease.[1][2]

Traditional methods for LPC analysis can be laborious and time-consuming.[1][2] Modern LC-MS/MS techniques, however, offer superior sensitivity, selectivity, and speed. The principle of this method is based on stable isotope dilution using a deuterated internal standard (this compound). This standard is chemically identical to the analytes of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Its use corrects for variations in sample preparation and matrix effects during ionization, leading to reliable quantification.

Principle of Stable Isotope Dilution

The core of this quantitative method relies on the principle of stable isotope dilution. A known amount of a heavy-isotope-labeled standard, this compound, which is chemically identical to the target analytes but mass-shifted, is added to each sample at the beginning of the workflow. This internal standard co-elutes with the endogenous LPCs and experiences similar extraction inefficiencies and ionization suppression or enhancement. By comparing the signal intensity of the endogenous analyte to that of the co-eluting, mass-shifted internal standard, precise and accurate quantification is achieved, effectively normalizing for experimental variability.

G Principle of Stable Isotope Dilution using this compound cluster_process Analytical Workflow cluster_result Quantification Analyte Endogenous LPC (Unknown Amount, M) Spike Spike IS into Sample IS This compound (Known Amount, M+5) Extract Protein Precipitation & Lipid Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data Result Ratio (Analyte / IS) Concentration Data->Result Calculate Ratio G Experimental Workflow for LPC Analysis start Start: Human Plasma Sample (20 µL) prep Add 150 µL Cold Methanol with this compound IS start->prep vortex Vortex Vigorously (1 minute) prep->vortex ice Incubate on Ice (10 minutes) vortex->ice centrifuge Centrifuge (14,000 x g, 10 min, 4°C) ice->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis end End: Quantitative Data analysis->end

References

Application Note and Protocol: (Rac)-19:0 Lyso PC-d5 as an Internal Standard for the Quantification of Lysophosphatidylcholines in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipids that play crucial roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Accurate quantification of LPC species in human plasma is essential for understanding their biological functions and for biomarker discovery. Due to the complexity of the plasma matrix, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[4][5] (Rac)-19:0 Lyso PC-d5 is a synthetic, deuterated lysophosphatidylcholine (B164491) that is an ideal internal standard for the LC-MS/MS quantification of various LPC species in human plasma. Its odd-chain fatty acid (19:0) makes it absent in biological samples, and the deuterium (B1214612) labeling allows for its differentiation from endogenous LPCs.[6]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of LPCs in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method using this compound as an internal standard. The data is based on typical results obtained for the quantification of lysophospholipids in human plasma.[1][7]

Parameter Typical Performance Reference
Linearity (r²)≥0.99[1]
Lower Limit of Quantification (LLOQ)0.01 - 1 µmol/L[1][7]
Upper Limit of Quantification (ULOQ)100 - 500 µmol/LN/A
Within-run Precision (CV)3 - 12%[1][7]
Total Precision (CV)12 - 25%[1][7]
Recovery>85%[8]
Matrix EffectMinimal with appropriate sample preparation[9]

Experimental Protocols

This section details the materials and methods for the quantification of LPCs in human plasma using this compound as an internal standard.

Materials and Reagents
  • This compound internal standard solution (e.g., from Avanti Polar Lipids)[10]

  • Human plasma (EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Microcentrifuge tubes

  • Autosampler vials

Internal Standard Spiking
  • Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.

  • Thaw human plasma samples on ice.

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting LPCs from plasma.[11]

  • To the plasma sample containing the internal standard, add 200 µL of cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium formate and 0.05% formic acid).[8]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of LPCs.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Ascentis Express C18, 5 cm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water:Acetonitrile (80:20, v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]

  • Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1, v/v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 35% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 35% B for column re-equilibration

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 184.[1][2]

  • Capillary Voltage: 3.5 kV

  • Dry Gas Temperature: 300°C

  • Dry Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Collision Energy: Optimized for each LPC species (typically 20-40 eV)

MRM Transitions:

The phosphocholine (B91661) headgroup yields a characteristic fragment ion at m/z 184. Therefore, the precursor ion scan for m/z 184 is a common method for detecting all LPC species.[1][2] For targeted analysis, specific precursor-to-product ion transitions are monitored.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound527.4184.1
LPC 16:0496.3184.1
LPC 18:0524.4184.1
LPC 18:1522.4184.1
LPC 20:4544.4184.1
Data Analysis and Quantification
  • Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the response ratio against the concentration of the analyte standards.

  • Determine the concentration of the endogenous LPCs in the plasma samples from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) spike Spike with this compound (10 µL) plasma->spike ppt Protein Precipitation (200 µL cold Methanol) spike->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (N2 Stream, 40°C) supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM or Precursor Ion Scan) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Endogenous LPCs curve->quantify

Caption: Workflow for LPC quantification in human plasma.

Principle of Internal Standard Quantification

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Analyte Endogenous LPC (Unknown Amount) Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS This compound (Known Amount) IS->Process Ratio Ratio of MS Signals (Analyte / IS) Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Role of the internal standard in quantification.

References

Application Notes and Protocol for (Rac)-19:0 Lyso PC-d5 in Tissue Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species is paramount for biomarker discovery, drug development, and elucidating metabolic pathways. Lysophosphatidylcholines (LPCs) are bioactive lipids involved in numerous signaling pathways and have been implicated in various diseases, including cancer, atherosclerosis, and inflammation.

This document provides a detailed protocol for the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for the quantitative analysis of LPCs in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[1] this compound is an ideal internal standard as the odd-chain (19:0) fatty acid is not naturally abundant in most biological systems, and the deuterium (B1214612) labeling provides a distinct mass shift for unambiguous detection.

Experimental Protocols

This section details the step-by-step procedure for tissue sample preparation, lipid extraction, and LC-MS/MS analysis for the quantification of lysophosphatidylcholines.

Materials and Reagents
  • This compound internal standard solution (e.g., 25 µg/mL in a suitable solvent)

  • Tissues of interest (e.g., liver, brain, heart)

  • Liquid nitrogen

  • Mortar and pestle or bead homogenizer

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • 0.9% NaCl solution

  • Nitrogen gas

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Microcentrifuge tubes

  • Glass vials with inserts

Tissue Homogenization and Internal Standard Spiking

Proper tissue homogenization and the addition of the internal standard at the earliest stage are critical for accurate quantification.

  • Tissue Collection and Storage : Immediately flash-freeze collected tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.

  • Tissue Pulverization : While still frozen, pulverize a small piece of the tissue (approximately 20-50 mg) to a fine powder using a pre-chilled mortar and pestle.

  • Weighing : Accurately weigh the powdered tissue into a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking : Add a known amount of the this compound internal standard solution directly to the tissue powder. A recommended starting point is to add 50 µL of a 25 µg/mL solution for every 50 mg of tissue. The optimal amount should be determined empirically to match the signal intensity of the endogenous LPCs in the specific tissue type.

Lipid Extraction (Modified Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.

  • Solvent Addition : To the tissue sample containing the internal standard, add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Homogenization : Thoroughly homogenize the sample using a bead homogenizer or a probe sonicator until a uniform suspension is achieved.

  • Phase Separation : Add 200 µL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture vigorously for 30 seconds.

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol and isopropanol. Transfer the reconstituted sample to an autosampler vial with an insert.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of lysophosphatidylcholines. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 50°C

LC Gradient:

Time (min)% Mobile Phase B
0.030
2.045
5.060
10.085
12.099
15.099
15.130
20.030

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen

MRM Transitions for Endogenous Lysophosphatidylcholines and this compound:

The quantification of LPCs is typically achieved by monitoring the precursor-to-product ion transition where the precursor is the [M+H]+ ion of the LPC and the product ion is the phosphocholine (B91661) headgroup fragment (m/z 184.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Internal Standard) 543.4184.1
LPC 16:0496.3184.1
LPC 18:0524.4184.1
LPC 18:1522.4184.1
LPC 18:2520.3184.1
LPC 20:4544.4184.1
LPC 22:6568.4184.1

Data Presentation

Quantitative data should be summarized in a clear and structured format. The concentration of each endogenous LPC species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of each analyte.

Example Data Table:

Lysophosphatidylcholine (B164491) SpeciesConcentration in Tissue (ng/mg)Standard Deviation
LPC 16:0[Insert Value][Insert Value]
LPC 18:0[Insert Value][Insert Value]
LPC 18:1[Insert Value][Insert Value]
LPC 18:2[Insert Value][Insert Value]
LPC 20:4[Insert Value][Insert Value]
LPC 22:6[Insert Value][Insert Value]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis tissue Tissue Sample (20-50 mg) weigh Weigh Tissue tissue->weigh spike Spike with this compound weigh->spike homogenize Homogenize in Chloroform:Methanol spike->homogenize phase_sep Induce Phase Separation homogenize->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for tissue lipidomics using this compound.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines are important signaling molecules that can activate various downstream pathways through G protein-coupled receptors (GPCRs).[2] This activation can lead to the modulation of enzymes such as Protein Kinase C (PKC), ultimately influencing cellular processes like inflammation, proliferation, and apoptosis. The use of this compound allows for the accurate quantification of the endogenous LPCs that participate in these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_quantification Quantitative Analysis LPC Endogenous LPCs (e.g., LPC 16:0, 18:1) GPCR GPCR LPC->GPCR binds G_protein G Protein Activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates cellular_response Cellular Responses (Inflammation, Proliferation) PKC->cellular_response IS This compound (Internal Standard for Quantification) IS->LPC quantifies

Caption: General signaling pathway of lysophosphatidylcholine and the role of the internal standard.

References

Quantitative Analysis of LPC 16:0 in Biological Matrices Using (Rac)-19:0 Lyso PC-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) 16:0, also known as 1-palmitoyl-sn-glycero-3-phosphocholine, is a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. It is a major component of oxidized low-density lipoprotein (ox-LDL) and has been linked to inflammatory diseases, atherosclerosis, cancer, and chronic pain.[1][2] Accurate quantification of LPC 16:0 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of LPC 16:0 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, (Rac)-19:0 Lyso PC-d5.

LPC 16:0 exerts its biological effects through various signaling pathways, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) such as G2A (GPR132) and GPR4.[2][3][4] Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), RhoA, and mitogen-activated protein kinase (MAPK), ultimately influencing cellular processes like inflammation, cell migration, and apoptosis.[5][6][7]

This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for LPC 16:0 analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: Mass Spectrometry Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
LPC 16:0496.3184.15Optimized
This compound (IS)543.4184.15Optimized

Note: Collision energy should be optimized for the specific instrument used.

Table 2: Calibration Curve and Quality Control (QC) Sample Concentrations

LevelConcentration (ng/mL)
Calibration Standard 110
Calibration Standard 225
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5250
Calibration Standard 6500
Calibration Standard 71000
Low QC (LQC)30
Medium QC (MQC)300
High QC (HQC)800

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%

Experimental Protocols

1. Materials and Reagents

  • LPC 16:0 (1-palmitoyl-sn-glycero-3-phosphocholine) standard

  • This compound (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5) internal standard (IS)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Human plasma (EDTA)

2. Standard Solution Preparation

  • LPC 16:0 Stock Solution (1 mg/mL): Accurately weigh and dissolve LPC 16:0 in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the LPC 16:0 stock solution with methanol:water (1:1, v/v) to achieve the concentrations outlined in Table 2.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 200 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

4. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

LC Gradient:

Time (min)% Mobile Phase B
0.030
2.030
12.0100
15.0100
15.130
20.030

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As specified in Table 1.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.

5. Data Analysis and Quantification

  • Integrate the peak areas for LPC 16:0 and the internal standard (this compound) for all standards, QCs, and unknown samples.

  • Calculate the response ratio for each analyte by dividing the peak area of LPC 16:0 by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards. A linear regression with 1/x² weighting is recommended.

  • Determine the concentration of LPC 16:0 in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

LPC160_Signaling_Pathway LPC 16:0 Signaling Pathway LPC_16_0 LPC 16:0 GPCRs GPCRs (G2A, GPR4) LPC_16_0->GPCRs Binds to PKC PKCα GPCRs->PKC Activates RhoA RhoA GPCRs->RhoA Activates MAPK MAPK (ERK) GPCRs->MAPK Activates PKC->RhoA Cross-talk Inflammation Inflammation (e.g., IL-6, TNF-α release) PKC->Inflammation Apoptosis Apoptosis PKC->Apoptosis Cell_Migration Cell Migration RhoA->Cell_Migration Endothelial_Permeability Increased Endothelial Permeability RhoA->Endothelial_Permeability MAPK->Inflammation MAPK->Cell_Migration

Caption: LPC 16:0 signaling through GPCRs.

Experimental_Workflow Experimental Workflow for LPC 16:0 Quantification Sample Plasma Sample Spike_IS Spike with This compound IS Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LPC 16:0 quantification workflow.

References

Application Note: High-Recovery Lipid Extraction Protocol with (Rac)-19:0 Lyso PC-d5 Spiking for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of lipids from biological samples, such as plasma, cells, and tissues, using a modified Bligh & Dyer liquid-liquid extraction method. It incorporates the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for accurate quantification of lysophosphatidylcholines (Lyso PCs) and other lipid species by mass spectrometry.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases. Accurate quantification of lipids heavily relies on efficient extraction methods and the use of internal standards to correct for sample loss during preparation and analytical variability.[1][2] Lysophosphatidylcholines (Lyso PCs) are important signaling molecules and intermediates in lipid metabolism.

This protocol details a robust lipid extraction procedure using a mixture of chloroform (B151607) and methanol (B129727), based on the well-established Bligh & Dyer method.[3][4][5][6] To ensure precise quantification, a deuterated internal standard, this compound, is spiked into the sample at the beginning of the extraction process. This standard mimics the chemical behavior of endogenous Lyso PCs, providing a reliable reference for normalization.

Experimental Workflow

The overall workflow for sample preparation and lipid extraction is depicted below. This process begins with sample collection and homogenization, followed by the addition of the internal standard, solvent-based extraction, phase separation, and collection of the lipid-containing organic phase for subsequent analysis.[1][7]

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_collection Collection & Final Steps Sample Biological Sample (Plasma, Cells, Tissue) Homogenize Homogenization (if necessary) Sample->Homogenize Spike Spike with this compound Internal Standard Homogenize->Spike AddSolvent Add Chloroform:Methanol (1:2, v/v) Spike->AddSolvent Vortex1 Vortex Thoroughly AddSolvent->Vortex1 AddCHCl3 Add Chloroform Vortex1->AddCHCl3 Vortex2 Vortex AddCHCl3->Vortex2 AddH2O Add Water (Induces Phase Separation) Vortex2->AddH2O Vortex3 Vortex AddH2O->Vortex3 Centrifuge Centrifuge (e.g., 1000 x g, 10 min) Vortex3->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Evaporate Solvent (under Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in appropriate solvent (e.g., Acetonitrile/Isopropanol/Water) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Lipid extraction experimental workflow.

Materials and Reagents

  • Internal Standard: this compound (Avanti Polar Lipids or equivalent)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC or Milli-Q grade

  • Nitrogen gas, high purity

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream evaporator)

Detailed Experimental Protocol

This protocol is adapted from the Bligh & Dyer method and is suitable for a 100 µL plasma sample.[4] Volumes should be scaled proportionally for other sample types and amounts.

  • Sample Preparation and Spiking:

    • Thaw frozen biological samples on ice.

    • For solid tissues, homogenize a known weight of tissue in an appropriate buffer to create a uniform suspension.

    • Pipette 100 µL of the sample (plasma or tissue homogenate) into a clean glass centrifuge tube.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a working solution at a suitable concentration.

    • Add a known amount (e.g., 10 µL of a 10 µg/mL working solution) of the this compound internal standard directly to the sample in the tube.

  • Monophasic Solvent Extraction:

    • Add 375 µL of a pre-mixed Chloroform:Methanol (1:2, v/v) solution to the sample tube. The total volume is now 485 µL, creating a single-phase mixture that facilitates lipid extraction from the sample matrix.[4]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

  • Biphasic Phase Separation:

    • Add 125 µL of chloroform to the tube.

    • Vortex for 30 seconds.

    • Add 125 µL of HPLC-grade water to the tube. This will bring the final solvent ratio to approximately Chloroform:Methanol:Water (2:2:1.8, v/v), which induces separation into two distinct phases.[4][8]

    • Vortex for 30 seconds.

    • Centrifuge the tube at 1,000 x g for 10 minutes at room temperature. This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.[4][9]

  • Lipid Collection:

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer to reach the bottom of the tube.

    • Gently apply positive pressure while passing through the top layer to prevent its entry into the pipette.

    • Aspirate the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.[7]

    • Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical platform (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v) for LC-MS/MS analysis.[10]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Quantitative Data Presentation

The use of an internal standard like this compound is critical for achieving accurate and reproducible quantification. The following table provides an example of expected recovery and reproducibility for different lipid extraction methods, demonstrating the importance of method selection and validation.

Table 1: Example Comparison of Lipid Extraction Method Performance

MethodAnalyte ClassInternal Standard Recovery (Example %)Endogenous Lipid Recovery (Relative %)Coefficient of Variation (CV%)
Bligh & Dyer Lyso-PCs92%100% (Reference)< 10%
Phosphatidylcholines (PCs)N/A98%< 10%
Triacylglycerols (TGs)N/A95%< 15%
Folch Lyso-PCs90%97%< 10%
Phosphatidylcholines (PCs)N/A102%< 10%
Triacylglycerols (TGs)N/A105%< 15%
MTBE Lyso-PCs85%90%< 15%
Phosphatidylcholines (PCs)N/A95%< 15%
Triacylglycerols (TGs)N/A110%< 15%

Note: Data presented are for illustrative purposes only and will vary based on sample matrix, specific lipids, and laboratory conditions. Internal standard recovery is specific to Lyso-PCs, while other classes are shown for relative comparison. The Folch and MTBE methods are also popular alternatives for lipid extraction.[11][12]

Signaling Pathway Visualization

Lysophosphatidylcholines (Lyso PCs) are key components of lipid signaling and metabolism. They are primarily generated through the hydrolysis of phosphatidylcholines (PCs) by the enzyme Phospholipase A2 (PLA2). Lyso PCs can then be further metabolized or act as signaling molecules.

G PC Phosphatidylcholine (PC) (Membrane Lipid) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC (Rac)-19:0 Lyso PC (Signaling Molecule) PLA2->LysoPC FA Fatty Acid (e.g., Arachidonic Acid) PLA2->FA LPCAT LPCAT LysoPC->LPCAT Acyl-CoA ATX Autotaxin (ATX) LysoPC->ATX Reacylation Re-acylation (Lands' Cycle) LPCAT->PC LPA Lysophosphatidic Acid (LPA) ATX->LPA Signaling Signaling Cascade

Simplified Lyso PC metabolic pathway.

References

Application Notes and Protocols for the Analysis of (Rac)-19:0 Lyso PC-d5 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso PCs) are a class of bioactive lipids that play crucial roles in a variety of physiological and pathological processes, including inflammation, immune regulation, and cell signaling.[1][2][3] Accurate and sensitive quantification of specific Lyso PC species is essential for understanding their biological functions and for the development of novel therapeutics. (Rac)-19:0 Lyso PC-d5 is a deuterated synthetic lysophosphatidylcholine (B164491) commonly used as an internal standard for the quantification of endogenous Lyso PCs by mass spectrometry. Its chemical formula is C₂₇H₅₁D₅NO₇P, with a molecular weight of 542.75. The deuterated glycerol (B35011) backbone ensures that its mass is distinct from its endogenous counterparts, allowing for precise and accurate quantification.

This document provides detailed application notes and protocols for the analysis of this compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

MRM Transitions for this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. It involves the selection of a specific precursor ion (Q1), its fragmentation in the collision cell, and the detection of a specific product ion (Q3).

The primary MRM transition for this compound in positive ionization mode is based on the neutral loss of the nonadecanoyl (19:0) fatty acid and the detection of the phosphocholine (B91661) headgroup.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)
This compoundm/z 543.8m/z 184.150-100

Note: The optimal collision energy (CE) and other mass spectrometer parameters should be determined empirically for the specific instrument being used. A typical starting range for collision energy for Lyso PCs is 20-40 eV.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A modified Bligh-Dyer or Methyl-tert-butyl ether (MTBE) extraction method is recommended for the extraction of lipids from biological matrices.

Materials:

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • MTBE (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Protocol (MTBE Extraction):

  • To 50 µL of plasma or serum in a glass tube, add 200 µL of methanol containing the this compound internal standard at a known concentration.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes at 4°C.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of Lyso PCs (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 40
    2.1 100
    12.0 100
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Collision Energy Optimization: To determine the optimal collision energy for the MRM transition, perform a series of injections of a standard solution of this compound while varying the collision energy (e.g., from 15 to 45 eV in 2 eV increments). Plot the resulting peak area against the collision energy to identify the value that yields the highest signal intensity.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound.

ParameterValue
Compound Name This compound
Chemical Formula C₂₇H₅₁D₅NO₇P
Molecular Weight 542.75
Precursor Ion (Q1) m/z 543.8
Product Ion (Q3) m/z 184.1
Ionization Mode ESI+
Recommended Collision Energy Range 20 - 40 eV

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (MTBE Method) add_is->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway cluster_membrane Cell Membrane LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A, GPR4) LPC->GPCR Binds to G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Cellular Responses (Inflammation, Proliferation, Migration) Ca_release->downstream PKC->downstream

References

Application Notes and Protocols for (Rac)-19:0 Lyso PC-d5 in Cancer Cell Line Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for the quantitative analysis of lysophosphatidylcholines (LPCs) and other lipids in cancer cell lines. The protocols detailed below cover cell culture, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Lipid metabolism is increasingly recognized as a critical player in cancer biology, influencing processes such as cell growth, proliferation, and metastasis. Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been implicated in various signaling pathways within cancer cells. Accurate quantification of LPCs and other lipid species in cancer cell lines is crucial for understanding their roles in tumorigenesis and for the development of novel therapeutic strategies.

This compound is a deuterated synthetic lysophosphatidylcholine (B164491) that serves as an ideal internal standard for mass spectrometry-based lipidomics. Its chemical properties are nearly identical to its endogenous counterparts, but its increased mass allows it to be distinguished, enabling precise quantification by correcting for variations during sample preparation and analysis.

Experimental Protocols

A generalized workflow for the lipidomic analysis of cancer cell lines using this compound as an internal standard is presented below.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis and Data Processing A Cancer Cell Culture B Cell Harvesting and Counting A->B C Addition of this compound Internal Standard B->C D Lipid Extraction (e.g., Folch Method) C->D E Phase Separation D->E F Collection of Organic Phase E->F G Drying and Reconstitution F->G H LC-MS/MS Analysis G->H I Peak Integration and Quantification H->I J Data Normalization and Statistical Analysis I->J

Figure 1: Experimental workflow for lipid analysis.
Cell Culture and Harvesting

  • Cell Culture: Culture cancer cell lines of interest (e.g., MCF-7, PC-3, A549) in their recommended growth media and conditions until they reach the desired confluency (typically 80-90%).

  • Harvesting:

    • Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, detach them using a cell scraper or a gentle enzymatic dissociation reagent.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

  • Cell Counting: Determine the cell number using a hemocytometer or an automated cell counter to ensure an equal number of cells are used for each sample (e.g., 1 x 10^6 cells per sample).

Lipid Extraction (Modified Folch Method)[1][2]

This protocol is designed for a starting sample of 1 x 10^6 cells.

  • Internal Standard Spiking: To the cell pellet, add a known amount of this compound in methanol (B129727). The final concentration should be determined based on the expected levels of endogenous LPCs and the sensitivity of the mass spectrometer.

  • Homogenization: Add 200 µL of cold methanol to the cell pellet containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins and homogenize the sample.[1]

  • Solvent Addition: Add 500 µL of chloroform. Vortex the mixture for 10 minutes at 4°C.[1]

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 5 minutes at 4°C.[1]

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol:methanol (1:1, v/v).

LC-MS/MS Analysis

The following are general parameters for the analysis of LPCs and can be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of LPCs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The precursor ion for LPCs is the phosphocholine (B91661) headgroup fragment at m/z 184.

    • MRM Transitions:

      • Endogenous LPCs: Monitor the specific parent ions of the LPCs of interest and their common product ion at m/z 184.

      • This compound: Monitor the specific parent ion of the deuterated standard and its product ion at m/z 184.

Data Presentation

The following table presents hypothetical quantitative data for various LPC species in two different cancer cell lines, quantified using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results can be presented.

Lipid SpeciesCancer Cell Line A (pmol/10^6 cells)Cancer Cell Line B (pmol/10^6 cells)
LPC 16:015.2 ± 1.825.7 ± 2.5
LPC 18:08.9 ± 1.114.3 ± 1.9
LPC 18:122.5 ± 2.935.1 ± 3.8
LPC 20:45.1 ± 0.79.8 ± 1.2

Lysophosphatidylcholine Signaling in Cancer

LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) on the cell surface, such as G2A, leading to the activation of downstream pathways that can promote cancer cell proliferation, migration, and survival.[2][3] A simplified representation of a potential LPC-induced signaling pathway is shown below.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling LPC LPC GPCR GPCR (e.g., G2A) LPC->GPCR binds G_protein G Protein GPCR->G_protein activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_release->MAPK_pathway PKC->MAPK_pathway Proliferation Proliferation MAPK_pathway->Proliferation Migration Migration MAPK_pathway->Migration Survival Survival MAPK_pathway->Survival

References

Application Notes and Protocols for (Rac)-19:0 Lyso PC-d5 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491), in the field of neurodegenerative disease research. The protocols outlined below are based on established methodologies for similar lipid molecules and are intended to serve as a starting point for experimental design.

Introduction to this compound and its Relevance in Neurodegeneration

This compound is a synthetic, deuterated version of lysophosphatidylcholine (Lyso-PC) containing a C19:0 fatty acid. The deuterium (B1214612) labeling provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantitative lipidomics studies. Furthermore, deuteration at specific positions can confer resistance to lipid peroxidation, a key pathological process in many neurodegenerative diseases.[1]

Lysophosphatidylcholines are bioactive lipid molecules that play multifaceted roles in the central nervous system. Dysregulation of Lyso-PC metabolism has been implicated in the pathology of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Research suggests that Lyso-PCs are involved in neuroinflammation, blood-brain barrier integrity, and neuronal signaling.[2] The use of deuterated forms like this compound allows for precise tracking and quantification of these molecules in complex biological samples, and potentially offers therapeutic benefits by mitigating oxidative damage.[1][3]

Key Applications

  • Internal Standard for Quantitative Lipidomics: Due to its structural similarity to endogenous Lyso-PCs and its distinct mass, this compound is an excellent internal standard for accurate quantification of Lyso-PC species in brain tissue, cerebrospinal fluid (CSF), and plasma samples from neurodegenerative disease models.

  • Tracer for Lipid Metabolism Studies: The deuterium label enables researchers to trace the uptake, distribution, and metabolism of exogenous Lyso-PC in neuronal and glial cells, providing insights into lipid dyshomeostasis in disease states.

  • Therapeutic Agent in Preclinical Models: As a deuterated lipid, this compound can be investigated for its neuroprotective effects by its potential to reduce lipid peroxidation, a common feature of neurodegenerative diseases.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies using similar deuterated lipids or Lyso-PC formulations in Alzheimer's disease models. These serve as a reference for expected outcomes.

Table 1: Effect of Dietary Deuterated Polyunsaturated Fatty Acids (D-PUFA) on Amyloid-β Levels in an APP/PS1 Mouse Model of Alzheimer's Disease [4][5]

AnalyteControl Diet (H-PUFA)D-PUFA DietPercent Changep-value
Hippocampal Aβ40 (pg/mg tissue)~1500~1000↓ 33%< 0.05
Hippocampal Aβ38 (pg/mg tissue)~300~200↓ 33%< 0.05
Hippocampal Aβ42 (pg/mg tissue)~3500~3000↓ 14%> 0.05 (trend)

Table 2: Effect of Dietary LPC-DHA/EPA on Retinal Amyloid-β Levels in a 5XFAD Mouse Model of Alzheimer's Disease

Treatment GroupInsoluble Amyloid-β ReductionSoluble Amyloid-β Reduction
TAG-DHA/EPA17%11%
LPC-DHA/EPA49%39%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Lyso-PC and a general workflow for its analysis.

LysoPC_Signaling_in_Microglia cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 activates LysoPC This compound P2X7 P2X7 Receptor LysoPC->P2X7 activates NLRC4 NLRC4 Inflammasome LysoPC->NLRC4 activates ProIL1b Pro-IL-1β TLR4->ProIL1b induces expression NLRP3 NLRP3 Inflammasome P2X7->NLRP3 activates ASC ASC Adaptor NLRP3->ASC NLRC4->ASC Casp1 Caspase-1 ASC->Casp1 recruits & activates Casp1->ProIL1b cleaves IL1b IL-1β (secreted) ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Lyso-PC signaling in microglia leading to neuroinflammation.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Brain Tissue / CSF / Plasma Homogenization Homogenization Tissue->Homogenization Spike Spike with this compound (Internal Standard) Homogenization->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Lyso-PCs LCMS->Quant Stats Statistical Analysis Quant->Stats Pathway Pathway Analysis Stats->Pathway

General workflow for quantitative lipidomics using a deuterated internal standard.

Experimental Protocols

Protocol 1: Quantitative Analysis of Lysophosphatidylcholines in Brain Tissue using this compound as an Internal Standard

This protocol is adapted from established lipidomics methods.

Materials:

  • Brain tissue sample

  • This compound (as an internal standard)

  • Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a small piece of frozen brain tissue (e.g., 20-50 mg).

    • Add the tissue to a tube containing ice-cold methanol (1 mL) and an antioxidant like BHT (e.g., 50 µM).

    • Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous Lyso-PCs.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenate, add chloroform (2 mL) and water (0.8 mL).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into an LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) to separate the different lipid species.

    • Set up the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for endogenous Lyso-PCs and the deuterated internal standard.

      • Note: The exact MRM transitions will need to be determined for this compound and the target endogenous Lyso-PCs.

  • Data Analysis:

    • Integrate the peak areas for the endogenous Lyso-PCs and the this compound internal standard.

    • Calculate the concentration of each endogenous Lyso-PC species by comparing its peak area to the peak area of the known amount of the internal standard.

Protocol 2: In Vitro Neuroprotection Assay in a Neuronal Cell Line

This protocol provides a framework to assess the potential neuroprotective effects of this compound against a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., Amyloid-beta oligomers, rotenone, or glutamate)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the neuronal cells according to standard protocols.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol (B145695) or DMSO, ensuring the final vehicle concentration in the culture is non-toxic).

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle-only control.

  • Induction of Neurotoxicity:

    • After the pre-treatment period, expose the cells to a pre-determined concentration of the neurotoxic agent. Include a control group that is not exposed to the neurotoxin.

  • Assessment of Cell Viability:

    • After the desired incubation time with the neurotoxin (e.g., 24-48 hours), perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine if pre-treatment with this compound significantly improves cell viability in the presence of the neurotoxic agent.

Protocol 3: In Vivo Administration and Pharmacokinetic Analysis in a Mouse Model of Neurodegeneration

This protocol outlines a general approach for administering this compound to a mouse model and assessing its biodistribution.

Materials:

  • Mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's)

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., saline with a solubilizing agent)

  • Equipment for blood and tissue collection

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Prepare a sterile dosing solution of this compound in the chosen vehicle.

    • Administer the solution to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The dose and frequency will need to be determined based on preliminary studies.

  • Sample Collection:

    • At various time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice).

    • At the final time point, euthanize the animals and collect the brain and other relevant tissues.

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

    • Perform lipid extraction on the plasma and brain homogenates as described in Protocol 1.

    • Analyze the lipid extracts by LC-MS/MS to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound in plasma and brain tissue over time to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

Conclusion

This compound is a valuable tool for researchers investigating the role of lipid metabolism and oxidative stress in neurodegenerative diseases. Its primary application as an internal standard in mass spectrometry enables accurate and precise quantification of lysophosphatidylcholines. Furthermore, its deuterated nature offers the potential for use as a metabolic tracer and a therapeutic agent to counteract lipid peroxidation. The protocols provided here, adapted from established methodologies, offer a solid foundation for incorporating this compound into a variety of in vitro and in vivo research models of neurodegeneration. Further optimization of these protocols will be necessary for specific experimental contexts.

References

Application Note: Quantitative Analysis of Lysophosphatidylcholine in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that serve as crucial intermediates in phosphatidylcholine metabolism and act as signaling molecules in various physiological and pathological processes, including inflammation and atherosclerosis.[1][2] Accurate quantification of LPC species in biological matrices like human plasma is essential for understanding their roles in disease and for biomarker discovery. This application note details a robust and sensitive method for the quantitative analysis of LPCs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[3] The described liquid-liquid extraction (LLE) method is based on the principles of the Bligh & Dyer or Folch procedures, which are effective for extracting polar lipids.[4][5][6]

Introduction

LPCs are generated through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or via the action of lecithin-cholesterol acyltransferase (LCAT).[1][7] They have been implicated in a range of cellular processes, activating signaling pathways through G protein-coupled receptors (GPCRs).[7][8][9] Given their low concentrations and complex biological matrix, sensitive and specific analytical methods are required for their quantification.

LC-MS/MS has become the gold standard for analyzing small molecules in complex biological samples due to its high sensitivity and selectivity.[10][11] A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and potential signal suppression or enhancement from the sample matrix.[12] The principle of isotope dilution mass spectrometry, through the addition of a known quantity of a stable isotope-labeled (e.g., deuterated) internal standard (IS) at the beginning of the sample preparation process, effectively mitigates these issues.[3] The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by the mass spectrometer due to its higher mass.[3] This allows for precise correction of both sample loss during preparation and matrix-induced ionization variability.[3]

This protocol provides a detailed methodology for LPC extraction from human plasma, optimized for subsequent LC-MS/MS analysis.

Experimental Protocol

This protocol is adapted from the well-established Bligh & Dyer or Folch lipid extraction methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids from aqueous samples.[4][5]

Materials and Reagents
  • Biological Sample: Human plasma (collected in EDTA-containing tubes and stored at -80°C)

  • Internal Standard (IS): Deuterated LPC standard (e.g., LPC 16:0-d4). Stock solution prepared in methanol.

  • Solvents (LC-MS Grade):

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Water (LC-MS Grade)

  • Additives (LC-MS Grade):

    • Formic Acid (FA) or Ammonium Acetate

  • Equipment:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge (capable of 14,000 rpm at 4°C)

    • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

    • LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)[13][14]

Sample Preparation: Liquid-Liquid Extraction
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated LPC internal standard working solution to the plasma sample. The IS should be added at the earliest stage to account for all subsequent variability.[3]

  • Protein Precipitation & Extraction:

    • Add 750 µL of a pre-chilled 2:1 (v/v) mixture of Methanol:Chloroform.[15]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 250 µL of Chloroform and vortex for 30 seconds.

    • Add 250 µL of water and vortex for another 30 seconds.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[4][16] A layer of precipitated protein will be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.[16]

    • Transfer the organic phase to a new clean tube.

  • Drying: Evaporate the solvent from the collected organic phase to complete dryness using a nitrogen evaporator or a vacuum concentrator.[17]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent compatible with the LC mobile phase (e.g., 90:10 Acetonitrile:Isopropanol). Vortex thoroughly to ensure all lipids are redissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an LC autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Typical)
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min).[18]

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the LPCs.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (e.g., m/z 496.3 for LPC 16:0) and a specific product ion (e.g., m/z 184.1, the phosphocholine (B91661) headgroup) are monitored.

Data and Expected Performance

The use of a deuterated internal standard ensures high-quality quantitative data. The performance of the method should be validated for linearity, accuracy, precision, and recovery.[10] Below are typical performance characteristics for this type of assay.

Parameter Typical Performance Description
Linearity (R²) > 0.99The method demonstrates a strong linear relationship between concentration and response over the calibration range.
Limit of Quantification (LOQ) 1 - 10 ng/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Precision (%CV) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Extraction Recovery 85 - 110%The efficiency of the extraction process, comparing the analyte response from an extracted sample to a non-extracted standard. A recent study showed a chloroform-free method achieving 93.2% recovery compared to 87.5% for Bligh & Dyer.[19]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation protocol.

G cluster_sample Sample Handling cluster_extraction Liquid-Liquid Extraction cluster_prep Final Preparation cluster_analysis Analysis s1 50 µL Human Plasma s2 Spike with Deuterated LPC Internal Standard s1->s2 e1 Add 750 µL MeOH:CHCl3 (2:1) Vortex s2->e1 e2 Add 250 µL CHCl3 Add 250 µL H2O Vortex e1->e2 e3 Centrifuge (14,000 rpm, 10 min) Phase Separation e2->e3 e4 Collect Lower Organic Phase e3->e4 p1 Dry Down (Nitrogen Evaporation) e4->p1 p2 Reconstitute in 100 µL Mobile Phase p1->p2 p3 Centrifuge and Transfer Supernatant to Vial p2->p3 a1 Inject into LC-MS/MS System p3->a1

Sample preparation workflow for LPC analysis.
LPC Signaling Pathway

LPCs exert biological effects by activating G protein-coupled receptors (GPCRs), which initiates downstream signaling cascades involved in inflammation and other cellular responses.[2][8][9]

G cluster_membrane Cell Membrane gpcr GPCR (e.g., G2A) g_protein G Protein Activation gpcr->g_protein Activates lpc Lysophosphatidylcholine (B164491) (LPC) lpc->gpcr Binds downstream Downstream Effectors (e.g., MAPK/ERK, PLC) g_protein->downstream Initiates Cascade response Cellular Responses (Inflammation, Cytokine Release, Cell Migration) downstream->response Leads to

Simplified LPC signaling pathway via GPCRs.

Conclusion

The protocol described provides a reliable and robust method for the quantification of LPCs in human plasma. The incorporation of a deuterated internal standard is critical for achieving the accuracy and precision required for clinical research and biomarker validation. This liquid-liquid extraction procedure is effective for polar lipids like LPC and, when coupled with the sensitivity and specificity of LC-MS/MS, enables high-quality bioanalysis for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Rac)-19:0 Lyso PC-d5 Signal Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal variability issues encountered during the analysis of (Rac)-19:0 Lyso PC-d5, a deuterated internal standard commonly used in lipidomics research. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based platforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of lysophosphatidylcholine (B164491) (Lyso PC). The "d5" indicates that five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1][2][3] Using a deuterated internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification of endogenous lipids.[2]

Q2: I am observing high variability in the signal intensity of this compound across my sample batch. What are the potential causes?

High signal variability of an internal standard can stem from several factors:

  • Inconsistent Matrix Effects: The composition of the sample matrix can vary between samples, leading to differential ion suppression or enhancement of the internal standard's signal.[4][5][6] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.[5][7][8]

  • Sample Preparation Inconsistencies: Variability in extraction efficiency during sample preparation can lead to inconsistent recovery of the internal standard.

  • LC-MS System Instability: Fluctuations in the performance of the liquid chromatography or mass spectrometry system, such as inconsistent injection volumes or unstable spray in the ion source, can cause signal variability.[9]

  • Degradation of the Internal Standard: this compound, like other lysophospholipids, can be susceptible to degradation, especially if samples are not handled or stored properly.[10]

Q3: My this compound peak shape is poor (broadening or tailing). How can I improve it?

Poor peak shape for lysophospholipids is a common issue in reversed-phase chromatography and can be attributed to:

  • Secondary Interactions: The positively charged choline (B1196258) headgroup and the negatively charged phosphate (B84403) group can interact with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]

  • Analyte Aggregation: Lysophospholipids can form micelles in solution, which can result in peak broadening.[1]

  • Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11]

To improve peak shape, consider the following:

  • Mobile Phase Modification: Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) or an acid (e.g., formic acid) to the mobile phase to minimize secondary interactions with the stationary phase.[1]

  • Use a Different Column Chemistry: Consider using a column with a different stationary phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on polarity.[1]

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Q4: Could in-source fragmentation of other lipids be interfering with my this compound signal?

Yes, in-source fragmentation is a potential source of interference. More complex lipids, such as phosphatidylcholines (PCs), can fragment within the ion source of the mass spectrometer to generate ions that have the same mass-to-charge ratio (m/z) as lysophospholipids.[4][12] This can lead to an artificially high signal for the Lyso PC of interest. To investigate this, you can:

  • Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

  • Improve Chromatographic Separation: Ensure that the Lyso PC of interest is chromatographically separated from lipids that are prone to in-source fragmentation.

Q5: How can I minimize signal suppression (matrix effects) for this compound?

Signal suppression is a major challenge in the analysis of lipids in complex biological matrices.[4][6][7] To minimize its impact:

  • Effective Sample Preparation: Utilize sample preparation techniques designed to remove interfering matrix components. This can include liquid-liquid extraction, solid-phase extraction (SPE), or specific phospholipid removal products.[7][13]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the majority of other phospholipids and matrix components that can cause ion suppression.[8]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening signal suppression.[14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues with this compound signal variability.

Table 1: Troubleshooting Signal Variability of this compound
Observed Problem Potential Cause Recommended Action
High Signal Variability Across Batch Inconsistent matrix effects- Evaluate matrix effects by performing post-column infusion experiments.[6] - Improve sample cleanup to remove interfering phospholipids.[7]
Inconsistent sample preparation- Review and standardize the sample preparation protocol. - Ensure accurate and consistent addition of the internal standard to all samples.
LC-MS system instability- Check for leaks in the LC system. - Monitor system suitability by injecting a standard solution periodically throughout the batch.
Poor Peak Shape (Tailing/Broadening) Secondary interactions with stationary phase- Modify mobile phase with additives like formic acid or ammonium hydroxide.[1] - Use a column with a different chemistry (e.g., embedded polar group).
Analyte aggregation- Try reducing the concentration of the sample being injected.
Incompatible sample solvent- Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase.[11]
Low Signal Intensity Ion suppression- Optimize chromatographic separation to move the this compound peak away from regions of high matrix interference.[8] - Employ more rigorous sample cleanup procedures.[7][13]
Poor ionization- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[15][16]
Degradation of the internal standard- Ensure proper storage of stock solutions (typically at -20°C or -80°C). - Prepare fresh working solutions regularly.
Unexpected Peaks or Interferences In-source fragmentation of other lipids- Reduce ion source fragmentation by lowering cone/fragmentor voltage.[4][12] - Improve chromatographic separation of interfering lipids.
Contamination- Clean the ion source and mass spectrometer inlet. - Run blank injections to identify the source of contamination.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol provides a general method for the extraction of lipids from plasma samples, which is a common matrix for lipidomics studies.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Addition of Internal Standard:

    • To 50 µL of plasma in a glass tube, add 10 µL of a working solution of this compound in methanol (B129727) to achieve the desired final concentration.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Phase Separation:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Add 500 µL of 0.9% NaCl solution to the remaining upper phase, vortex, and centrifuge again.

    • Collect the lower organic phase and combine it with the first extract.

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS Analysis of this compound

This protocol outlines a general starting point for the LC-MS/MS analysis. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B and gradually increase to elute the lipids. For example, 30% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion will be the [M+H]+ adduct. The product ion is typically the phosphocholine (B91661) headgroup fragment (m/z 184.1). The exact m/z of the precursor will depend on the specific deuteration pattern.

    • Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity and stability.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add (Rac)-19:0 Lyso PC-d5 Plasma->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start High Signal Variability of this compound Check_Peak_Shape Is Peak Shape Good? Start->Check_Peak_Shape Check_System_Suitability Is System Suitability Passing? Check_Peak_Shape->Check_System_Suitability Yes Troubleshoot_Chromatography Troubleshoot Chromatography Check_Peak_Shape->Troubleshoot_Chromatography No Investigate_Matrix_Effects Investigate Matrix Effects Check_System_Suitability->Investigate_Matrix_Effects Yes Troubleshoot_LCMS_System Troubleshoot LC-MS System Check_System_Suitability->Troubleshoot_LCMS_System No Review_Sample_Prep Review Sample Prep Protocol Investigate_Matrix_Effects->Review_Sample_Prep

References

improving peak shape of (Rac)-19:0 Lyso PC-d5 in reverse phase LC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of (Rac)-19:0 Lyso PC-d5

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of this compound and related lysophosphatidylcholines in reverse phase liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak exhibit significant tailing in reverse phase LC?

Peak tailing for lysophosphatidylcholines (Lyso-PCs) is a common issue primarily caused by their zwitterionic nature and interactions with the stationary phase.

  • Analyte Structure: this compound possesses a positively charged quaternary amine in its choline (B1196258) headgroup and a negatively charged phosphate (B84403) group. This dual-charge nature can lead to complex retention behaviors.

  • Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic and positively charged compounds is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At typical mobile phase pH levels (above ~2.5), these silanol groups can become deprotonated and negatively charged (SiO-), leading to a strong, secondary ionic interaction with the positively charged choline group of the Lyso-PC.[3] This mixed-mode retention mechanism results in tailed, asymmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2]

  • Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including splitting and tailing.[3][4]

Q2: How can I use mobile phase additives to improve the peak shape?

Mobile phase additives are crucial for controlling the interactions that cause poor peak shape. The goal is typically to suppress silanol activity and/or shield the charges on the analyte.

  • Acidic Additives: Using acids like formic acid (FA) or acetic acid lowers the mobile phase pH. At a low pH, the residual silanol groups on the silica (B1680970) are protonated (neutral), which minimizes the unwanted ionic interaction with the positively charged Lyso-PC.[5]

  • Buffers and Salts: Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) serve two purposes: they buffer the pH and increase the ionic strength of the mobile phase.[6][7] Higher ionic strength helps to shield the electrostatic interactions between the analyte and the stationary phase, reducing tailing and improving peak symmetry.[6]

  • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can act as strong ion-pairing agents, forming a neutral complex with the analyte or modifying the stationary phase. While highly effective for improving peak shape, TFA is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS) and is often avoided in LC-MS applications.[7][8]

Data Presentation: Comparison of Common Mobile Phase Additives

The table below summarizes the properties and typical applications of common additives used to improve peak shape in reverse phase LC-MS.

AdditiveTypical ConcentrationKey Advantage(s)Key Disadvantage(s)
Formic Acid (FA) 0.1 - 0.2% (v/v)Excellent MS compatibility; effectively suppresses silanol ionization.[8]Low ionic strength may not be sufficient to prevent tailing at high analyte loads.[7]
Acetic Acid 0.1 - 1.0% (v/v)Good MS compatibility; can offer different selectivity compared to FA.[9]Weaker acid than FA; may be less effective at suppressing silanol interactions.
Ammonium Formate 5 - 40 mMMS-compatible; buffers pH and increases mobile phase ionic strength to reduce secondary interactions.[6][10]Concentration may need to be optimized for best results.
Ammonium Acetate 5 - 10 mMMS-compatible; provides pH buffering and increases ionic strength.[11]Generally used at a slightly higher pH range than ammonium formate.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Provides excellent peak shape due to strong ion-pairing effects.[7]Causes severe ion suppression in ESI-MS; not recommended for LC-MS.[8]
Q3: What role does the LC column chemistry play in peak shape?

Modern column technologies offer significant advantages for analyzing challenging compounds like Lyso-PCs.

  • High-Purity, End-Capped Silica: Modern columns are made with high-purity silica and are extensively "end-capped," a process that chemically derivatizes most of the accessible silanol groups, reducing the sites available for unwanted interactions.[1]

  • Charged Surface Hybrid (CSH) Technology: CSH columns feature a low-level positive charge on the stationary phase surface. This charge electrostatically repels positively charged analytes like Lyso-PC, preventing them from accessing and interacting with the underlying residual silanols. This technology is highly effective at producing sharp, symmetrical peaks for basic compounds.[5][12]

  • Organo-Silica Hybrid Particles: These stationary phases incorporate carbon into the silica matrix, which reduces the overall concentration of silanol groups compared to fully silica-based particles, thereby improving peak shape for basic analytes.[5]

Q4: Can my sample preparation protocol affect the peak shape?

Yes, absolutely. The composition of the sample diluent is critical.

A "strong sample solvent effect" occurs when the sample is injected in a solvent with a higher elution strength than the mobile phase.[3] For reverse phase, this means a solvent with a higher percentage of organic content. This causes the analyte to move through the top of the column too quickly and in a distorted band, resulting in fronting, splitting, or tailing.

Best Practice: Always aim to dissolve your sample in a solvent that is as close as possible to, or slightly weaker than, the initial mobile phase composition of your gradient.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving peak shape issues with this compound.

Logical Troubleshooting Workflow

G start Problem: Poor Peak Shape (Tailing, Splitting, Fronting) check_system Is the issue seen with all peaks (including standards)? start->check_system system_issue System Issue: - Check for leaks/blockages - Check for dead volume in fittings - Ensure column is properly installed check_system->system_issue Yes analyte_issue Analyte-Specific Issue check_system->analyte_issue No tailing Symptom: Peak Tailing analyte_issue->tailing fronting_splitting Symptom: Peak Fronting or Splitting analyte_issue->fronting_splitting solution_tailing_ph Primary Solution: - Lower mobile phase pH with 0.1% Formic Acid - Add 10-20 mM Ammonium Formate to increase ionic strength tailing->solution_tailing_ph check_overload Is sample concentration high? fronting_splitting->check_overload solution_tailing_column Advanced Solution: Switch to a column with alternative chemistry (e.g., CSH or other modern end-capped phase) solution_tailing_ph->solution_tailing_column If tailing persists solution_overload Solution: Dilute the sample check_overload->solution_overload Yes check_solvent Does sample diluent match initial mobile phase? check_overload->check_solvent No solution_solvent Solution: Re-dissolve sample in a weaker solvent (e.g., the initial mobile phase) check_solvent->solution_solvent No

Caption: A troubleshooting flowchart for poor peak shape.

Experimental Protocols

Recommended Starting Protocol for Reverse Phase LC-MS

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • LC System: UPLC/UHPLC system coupled to a mass spectrometer.

  • Column:

    • Primary Recommendation: Charged Surface Hybrid (CSH) C18 Column (e.g., 1.7 µm, 2.1 x 100 mm).[12]

    • Alternative: High-purity, end-capped C18 or C8 Column (e.g., sub-2 µm particle size).[13]

  • Mobile Phase:

    • Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Solvent B: Acetonitrile/Isopropanol (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.[13]

    • Gradient Profile:

      Time (min) % Solvent B
      0.0 40
      2.0 45
      10.0 98
      15.0 98
      15.1 40

      | 20.0 | 40 |

  • Injection:

    • Injection Volume: 2-5 µL.

    • Sample Diluent: Reconstitute sample in a mixture that mimics the initial mobile phase conditions (e.g., Acetonitrile/Water 40:60 with 0.1% Formic Acid).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Monitor for the specific m/z of this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample or Standard extract Lipid Extraction (e.g., Bligh-Dyer) sample->extract dry Dry Down Under N2 extract->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject Sample onto Reverse Phase Column reconstitute->inject separate Gradient Elution (Separation of Lipids) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (MS/MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A typical workflow for Lyso-PC analysis.

References

Technical Support Center: Analysis of (Rac)-19:0 Lyso PC-d5 in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Rac)-19:0 Lyso PC-d5 in serum samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during LC-MS/MS analysis, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue when analyzing this compound in serum?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] In serum samples, the high abundance of endogenous components like phospholipids (B1166683), salts, and proteins are the primary contributors to ion suppression.[2] Lysophosphatidylcholines (lyso-PCs), being phospholipids themselves, are particularly susceptible to ion suppression from other co-eluting lipids.[2]

Q2: How do deuterated internal standards like this compound help in addressing ion suppression?

A: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[1] Because they are chemically and physically almost identical to the analyte of interest, they are expected to co-elute and experience the same degree of ion suppression.[1] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain consistent even if both are affected by ion suppression, thereby correcting for the signal loss and improving data accuracy.[1]

Q3: My analyte signal is low and inconsistent, even with the use of this compound. What are the potential causes?

A: Several factors can contribute to this issue:

  • Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard, an effect known as the "isotope effect".[3] If this separation is significant, they may not experience the same degree of ion suppression, leading to inaccurate results.[3]

  • Suboptimal Sample Preparation: Inadequate removal of matrix components, especially other phospholipids, during sample preparation is a primary cause of persistent ion suppression.[4]

  • High Concentration of Internal Standard: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.

  • In-source Fragmentation: The deuterated internal standard might undergo fragmentation in the ion source, leading to a decreased signal.

Q4: How can I determine if ion suppression is occurring in my assay?

A: A common method is the post-column infusion experiment.[1] This involves infusing a constant flow of the analyte solution into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[1]

Q5: Are there alternatives to deuterated internal standards if I suspect differential ion suppression?

A: Yes, if a deuterated standard is problematic, you can consider:

  • ¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, leading to better co-elution and more effective compensation for matrix effects.

  • Analogue Internal Standard: A non-labeled compound that is structurally similar to the analyte and has similar chromatographic and ionization behavior can be used, though it may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Chromatographic Separation (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Any visible separation indicates a potential issue.[3] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.[5] 3. Consider a Different Column: Experiment with a column of different chemistry to achieve better co-elution.Analyte and internal standard peaks should have near-perfect overlap, ensuring they experience the same ionization conditions.
Differential Matrix Effects 1. Perform a Matrix Effect Study: Prepare three sets of samples: A) Analyte and IS in a neat solution, B) Blank extracted matrix spiked with analyte and IS post-extraction, and C) Spiked matrix sample. Compare the peak areas to quantify the matrix effect on both the analyte and the IS.The matrix effect should be similar for both the analyte and the internal standard, indicated by a consistent analyte/IS ratio across different matrices.
Isotopic Contribution (Impurity in IS) 1. Check IS Purity: Inject a high concentration of the this compound standard and monitor the mass transition of the unlabeled analyte to check for any signal. 2. Use a Higher Purity Standard: If significant contribution is observed, obtain a new batch of the internal standard with higher isotopic purity.The internal standard should not contribute significantly to the signal of the unlabeled analyte, especially at the lower limit of quantification.
In-Source Fragmentation of D-IS 1. Optimize Source Conditions: Infuse the this compound standard and optimize the ion source parameters (e.g., cone voltage, collision energy) to minimize fragmentation.A stable and robust signal for the internal standard with minimal fragmentation.
Issue 2: Drifting Internal Standard Signal

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Deuterium-Hydrogen Back-Exchange 1. Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase at room temperature for a period and analyze to check for any degradation or exchange.[6] 2. Adjust pH: Avoid highly acidic or basic conditions in your mobile phase and sample diluent. 3. Use Aprotic Solvents: For sample storage and reconstitution, use aprotic solvents where possible.[3]A stable internal standard signal over time, indicating no significant H/D exchange.
System Carryover or Adsorption 1. Inject Blank Samples: Inject a series of blank solvent injections after a high concentration sample to assess carryover. 2. Optimize Wash Solvents: Use a strong organic solvent (e.g., isopropanol) in your autosampler wash method to effectively clean the injection system. 3. Check for Adsorption: If the signal drifts downwards, the internal standard may be adsorbing to plasticware or parts of the LC system. Consider using low-adsorption vials and tubing.Minimal to no signal for the internal standard in blank injections, indicating effective cleaning and minimal carryover.

Data Presentation: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Relative Ion Suppression HighModerateLow
Analyte Recovery Good to HighModerate to HighHigh
Sample Cleanliness LowModerateHigh
Throughput HighLow to ModerateModerate to High
Method Development Time ShortModerateLong
Cost per Sample LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but provides the least sample cleanup, often resulting in significant ion suppression.

  • Sample Preparation: To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing this compound.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better sample cleanup than PPT by partitioning the analytes into an organic solvent.

  • Sample Preparation: To 100 µL of serum sample in a glass tube, add the this compound internal standard.

  • Solvent Addition: Add 400 µL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete extraction.

  • Phase Separation: Add 100 µL of water and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most effective sample cleanup, significantly reducing matrix effects. A mixed-mode or reversed-phase sorbent is typically used for lysophosphatidylcholines.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of serum, add the this compound internal standard and 400 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the lysophosphatidylcholines with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow_Comparison cluster_PPT Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction PPT_start Serum Sample + IS PPT_precip Add Acetonitrile PPT_start->PPT_precip PPT_vortex Vortex PPT_precip->PPT_vortex PPT_centrifuge Centrifuge PPT_vortex->PPT_centrifuge PPT_supernatant Transfer Supernatant PPT_centrifuge->PPT_supernatant PPT_dry Evaporate PPT_supernatant->PPT_dry PPT_reconstitute Reconstitute PPT_dry->PPT_reconstitute PPT_end LC-MS/MS Analysis PPT_reconstitute->PPT_end LLE_start Serum Sample + IS LLE_extract Add Chloroform/Methanol LLE_start->LLE_extract LLE_vortex1 Vortex LLE_extract->LLE_vortex1 LLE_phase_sep Add Water & Centrifuge LLE_vortex1->LLE_phase_sep LLE_collect Collect Organic Phase LLE_phase_sep->LLE_collect LLE_dry Evaporate LLE_collect->LLE_dry LLE_reconstitute Reconstitute LLE_dry->LLE_reconstitute LLE_end LC-MS/MS Analysis LLE_reconstitute->LLE_end SPE_start Serum Sample + IS SPE_load Load Sample SPE_start->SPE_load SPE_condition Condition Cartridge SPE_condition->SPE_load SPE_wash Wash SPE_load->SPE_wash SPE_elute Elute SPE_wash->SPE_elute SPE_dry Evaporate SPE_elute->SPE_dry SPE_reconstitute Reconstitute SPE_dry->SPE_reconstitute SPE_end LC-MS/MS Analysis SPE_reconstitute->SPE_end

Caption: Comparison of experimental workflows for different sample preparation methods.

Troubleshooting_Workflow start Inaccurate Quantitative Results check_coelution Check Analyte/IS Co-elution start->check_coelution check_matrix_effect Perform Matrix Effect Study check_coelution->check_matrix_effect Yes optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography No check_is_purity Verify IS Purity check_matrix_effect->check_is_purity Consistent improve_sample_prep Improve Sample Preparation (LLE/SPE) check_matrix_effect->improve_sample_prep Differential new_is Use New IS Batch check_is_purity->new_is Impure end Accurate Quantification check_is_purity->end Pure optimize_chromatography->end improve_sample_prep->end new_is->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

References

Technical Support Center: Matrix Effects on (Rac)-19:0 Lyso PC-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of (Rac)-19:0 Lyso PC-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.[1][3]

Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?

A2: this compound is a deuterated analog of lysophosphatidylcholine (B164491) (Lyso-PC) and is often used as an internal standard (IS) in quantitative bioanalysis. The rationale is that a stable isotope-labeled IS will co-elute with the endogenous analyte and experience similar matrix effects, thus compensating for variations in signal intensity.[2] However, severe matrix effects can still impact the IS, leading to inaccurate quantification if the degree of ion suppression or enhancement is not consistent across samples and calibration standards.

Q3: What are the common sources of matrix effects in biological samples for Lyso-PC analysis?

A3: The primary sources of matrix effects in biological samples like plasma, serum, and tissue homogenates are other more abundant lipids, particularly glycerophospholipids.[3][4][5] Other contributing factors include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.[1][4]

Q4: How can I quantitatively assess the magnitude of matrix effects on my this compound signal?

A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solvent standard at the same concentration.[1][6] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: High Variability in this compound Peak Area Across Replicates

  • Potential Cause: Inconsistent matrix effects due to sample-to-sample variation in the composition of the biological matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[4][7]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components.[8]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2]

Problem 2: Significant Ion Suppression Observed for this compound

  • Potential Cause: Co-elution of highly abundant phospholipids that compete for ionization in the ESI source. Electrospray ionization (ESI) is particularly susceptible to ion suppression.[5][7]

  • Troubleshooting Steps:

    • Phospholipid Removal: Employ specific sample preparation techniques designed to remove phospholipids, such as Phree™ Phospholipid Removal plates or cartridges.

    • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate lipids based on their polarity, reducing phospholipid carryover.[4]

    • Chromatographic Selectivity: Use a column with a different stationary phase (e.g., HILIC) to alter the elution profile of phospholipids relative to your analyte.

Problem 3: Poor Recovery of this compound

  • Potential Cause: The chosen sample preparation method may not be suitable for extracting Lyso-PCs, or the analyte may be lost during solvent evaporation and reconstitution steps.

  • Troubleshooting Steps:

    • Evaluate Extraction Solvents: Test different extraction solvent systems. While a modified Bligh-Dyer or Folch extraction is common for lipids, the optimal solvent ratio may need to be determined empirically for Lyso-PCs.[9]

    • Optimize SPE Protocol: If using SPE, ensure the wash and elution steps are optimized for the recovery of Lyso-PCs. The choice of sorbent (e.g., C18, mixed-mode) is also critical.[7][10]

    • Reconstitution Solvent: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound in Human Plasma

Sample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile)45 ± 892 ± 541 ± 7
Liquid-Liquid Extraction (MTBE)78 ± 685 ± 766 ± 5
Solid-Phase Extraction (C18)95 ± 488 ± 684 ± 5

Data are presented as mean ± standard deviation (n=6). Matrix Effect = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100. Recovery = (Peak Area in Pre-Extracted Spike / Peak Area in Post-Extracted Spike) x 100. Process Efficiency = (Peak Area in Pre-Extracted Spike / Peak Area in Neat Solution) x 100.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.

    • Set B (Pre-Extraction Spike): Spike this compound into a blank biological matrix sample before the extraction process.

    • Set C (Post-Extraction Spike): Extract a blank biological matrix sample. Spike this compound into the final extract after the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the following parameters:

    • Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100

    • Process Efficiency (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Visualizations

MatrixEffect_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Inaccurate Quantification of This compound AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME AssessRecovery Assess Recovery (Pre- vs. Post-Spike) Problem->AssessRecovery UseMMS Use Matrix-Matched Standards Problem->UseMMS ImproveCleanup Improve Sample Cleanup (SPE, LLE) AssessME->ImproveCleanup High ME OptimizeLC Optimize Chromatography AssessME->OptimizeLC High ME AssessRecovery->ImproveCleanup Low Recovery Outcome Accurate & Reproducible Quantification ImproveCleanup->Outcome OptimizeLC->Outcome UseMMS->Outcome SamplePrep_Workflow cluster_extraction Extraction Method start Biological Sample (e.g., Plasma) is_spike Spike with this compound (Internal Standard) start->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt Option 1 lle Liquid-Liquid Extraction (e.g., MTBE) is_spike->lle Option 2 spe Solid-Phase Extraction (e.g., C18) is_spike->spe Option 3 dry Evaporate to Dryness (Nitrogen Stream) ppt->dry lle->dry spe->dry reconstitute Reconstitute in Mobile Phase-Compatible Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

low recovery of (Rac)-19:0 Lyso PC-d5 during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid extraction, with a specific focus on the recovery of polar lipids like (Rac)-19:0 Lyso PC-d5.

Troubleshooting Guide: Low Recovery of this compound

Issue: You are experiencing low recovery of the internal standard this compound in your lipid extraction workflow.

This guide will walk you through potential causes and solutions to improve the recovery of this and other lysophosphatidylcholines (Lyso-PCs).

Step 1: Evaluate Your Extraction Method

The choice of extraction method significantly impacts the recovery of polar lipids like Lyso-PCs.

  • Initial Assessment: Are you using a standard lipid extraction protocol such as Folch, Bligh & Dyer, or a modified version? These methods are widely used but may require optimization for polar lipids.

  • Common Pitfall: The amphiphilic nature of Lyso-PCs, with a polar head group and a single acyl chain, can lead to their partial loss in the aqueous phase or at the interface during biphasic extractions.

  • Recommendation: For Lyso-PCs, methods that ensure complete extraction of polar lipids are preferable. A modified Folch method with repeated extractions of the upper phase can enhance recovery.[1] While the Bligh & Dyer method is rapid, it may result in only partial recovery (75-80%) of lysophospholipids.[1]

Step 2: Check Your Solvent System

The composition and polarity of your extraction solvents are critical for efficiently recovering this compound.

  • Solvent Polarity: A common solvent mixture is chloroform (B151607) and methanol (B129727). The ratio of these solvents determines the polarity of the extraction medium. For Lyso-PCs, a higher proportion of methanol can be beneficial.

  • Common Pitfall: An insufficiently polar solvent system will not efficiently extract water-soluble lipids like Lyso-PCs.

  • Recommendation: Ensure your chloroform:methanol ratio is appropriate. For tissues, a 2:1 (v/v) chloroform:methanol mixture is a standard starting point.[2][3] The solubility of Lyso-PC is higher in a chloroform:methanol mixture than in either solvent alone.[4]

Step 3: Assess Sample Handling and Storage

The stability of Lyso-PCs can be compromised before extraction even begins.

  • Enzymatic Degradation: Phospholipases in your sample can degrade phospholipids (B1166683) to lysophospholipids, or further degrade your Lyso-PC standard. This activity is often increased at room temperature.

  • Common Pitfall: Improper sample storage (e.g., slow freezing, repeated freeze-thaw cycles) can lead to enzymatic activity and degradation of your analyte.

  • Recommendation: Work quickly and on ice during sample preparation to minimize enzymatic activity. Store samples at -80°C for long-term storage and minimize freeze-thaw cycles.[5] The addition of antioxidants can also prevent degradation.[6]

Step 4: Optimize Phase Separation

In liquid-liquid extractions, incomplete phase separation is a common source of analyte loss.

  • Centrifugation: Proper centrifugation is essential to achieve a clear and sharp interface between the aqueous and organic layers.

  • Common Pitfall: Insufficient centrifugation speed or time can result in a cloudy interface, making it difficult to cleanly separate the phases and leading to loss of your internal standard.

  • Recommendation: Ensure your centrifugation step is adequate to achieve a clean separation. If phase separation is consistently poor, consider adjusting the solvent ratios or adding salt to the aqueous phase to improve the partitioning.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_extraction Methodological Issues cluster_solvent Solvent-Related Issues cluster_handling Pre-Analytical Errors cluster_separation Procedural Inefficiencies start Start: Low this compound Recovery extraction_method 1. Evaluate Extraction Method start->extraction_method folch_bligh Using Folch or Bligh & Dyer? extraction_method->folch_bligh solvent_system 2. Check Solvent System polarity Incorrect solvent polarity? solvent_system->polarity sample_handling 3. Assess Sample Handling degradation Potential for enzymatic degradation? sample_handling->degradation phase_separation 4. Optimize Phase Separation interface Cloudy interface after centrifugation? phase_separation->interface solution Improved Recovery folch_bligh->solvent_system No modify_protocol Modify protocol: - Re-extract upper phase - Adjust solvent ratios folch_bligh->modify_protocol Yes modify_protocol->solvent_system polarity->sample_handling No adjust_polarity Increase methanol proportion polarity->adjust_polarity Yes adjust_polarity->sample_handling degradation->phase_separation No handling_procedure Implement cold chain and minimize freeze-thaw degradation->handling_procedure Yes handling_procedure->phase_separation interface->solution No optimize_centrifugation Increase centrifugation time/speed or add salt interface->optimize_centrifugation Yes optimize_centrifugation->solution LysoPC_Metabolism cluster_cycle Lands Cycle PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 PC->PLA2 LPC This compound (Lysophosphatidylcholine) LPCAT LPC Acyltransferase LPC->LPCAT Lysophospholipase Lysophospholipase LPC->Lysophospholipase GPC Glycerophosphocholine FA Fatty Acid FA->LPCAT PLA2->LPC PLA2->FA LPCAT->PC Lysophospholipase->GPC Lysophospholipase->FA

References

Technical Support Center: Optimizing LC Gradient for LPC and (Rac)-19:0 Lyso PC-d5 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of lysophosphatidylcholines (LPCs), with a specific focus on utilizing (Rac)-19:0 Lyso PC-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS analysis?

This compound is a deuterated form of lysophosphatidylcholine (B164491) containing a 19-carbon fatty acid chain.[1][2][3] The "d5" indicates that five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantages of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated (endogenous) LPCs during sample preparation and chromatographic separation.

  • Mass Shift for Detection: The difference in mass allows the mass spectrometer to distinguish it from the target analytes.

  • Accurate Quantification: It helps to correct for variations in sample extraction, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the target LPCs.

Q2: Which type of chromatography column is best suited for LPC separation?

Reverse-phase chromatography is the most common and effective technique for separating LPCs. C18 columns are widely used and generally provide a good balance of retention and selectivity for a range of LPCs.[4][5] For certain applications, a C8 column may also be suitable.[6] The choice of column will depend on the specific LPCs being analyzed and the complexity of the sample matrix.

Q3: What are the typical mobile phases for LPC separation in reverse-phase LC?

A binary solvent system with a gradient elution is typically employed.[2] Common mobile phases consist of:

  • Mobile Phase A (Aqueous): Water with additives to improve peak shape and ionization efficiency. Common additives include formic acid (0.1%), ammonium (B1175870) formate (B1220265), or ammonium acetate.[7][8][9]

  • Mobile Phase B (Organic): A mixture of organic solvents such as acetonitrile (B52724) and/or methanol (B129727), often with the same additives as Mobile Phase A.[6][8] Isopropanol can also be included in the organic phase to improve the elution of more hydrophobic lipids.[8]

Q4: Why is a gradient elution necessary for LPC analysis?

LPCs in biological samples can have a wide range of fatty acid chain lengths and degrees of saturation, leading to a broad range of hydrophobicities. An isocratic elution (constant mobile phase composition) is often insufficient to resolve all LPCs in a reasonable time. A gradient elution, where the proportion of the organic mobile phase is increased over time, allows for the separation of a wider range of LPCs with better peak shapes and resolution.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC separation of LPCs and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols Add a small percentage of a weak acid, such as 0.1% formic acid, to both mobile phases to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase.[11]
Sample Overload Reduce the amount of sample injected onto the column.[4]
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase composition.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol). If peak shape does not improve, the column may need to be replaced.
Interaction with Metal Components Phospholipids (B1166683) can interact with stainless steel components in the LC system, leading to peak tailing and poor recovery.[12] Using a biocompatible LC system with PEEK-lined tubing and columns can mitigate this issue.[12]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary.
Mobile Phase Preparation Prepare fresh mobile phases daily. Inconsistent preparation of mobile phase additives can lead to shifts in retention time.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature.[4]
Pump Performance Issues Check for air bubbles in the pump and ensure the pump is delivering a stable and consistent flow rate.
Issue 3: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Additives for MS While trifluoroacetic acid (TFA) can improve peak shape, it is known to cause ion suppression in ESI-MS.[11] Formic acid or ammonium formate are generally more MS-friendly alternatives.[7]
Sample Degradation LPCs can be susceptible to hydrolysis. Ensure proper sample storage (typically at -80°C) and minimize the time samples are at room temperature.
Poor Ionization Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer, such as capillary voltage, gas flow, and temperature.
Analyte Adsorption As mentioned, phospholipids can adsorb to metal surfaces in the LC system.[12] Consider using a biocompatible system for improved recovery and sensitivity.[12]
Issue 4: Co-elution of LPCs with Other Lipids
Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution Modify the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting species.[13]
Incorrect Column Chemistry If using a C18 column, consider trying a C8 column or a column with a different stationary phase chemistry to alter selectivity.
Mobile Phase Composition Altering the organic solvent (e.g., methanol vs. acetonitrile) or the mobile phase additives can change the selectivity of the separation.

Experimental Protocols

Recommended LC Gradient Method for LPCs

This method is a good starting point for the separation of various LPCs, including the use of this compound as an internal standard.[6]

Parameter Condition
Column ACQUITY UPLC® CSH™ C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Gradient Program
Time (min)% Mobile Phase B
0.080
0.580
5.5100
10.5100
10.680
12.580

Visualizations

Experimental Workflow for LPC Analysis

G Experimental Workflow for LPC Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with (Rac)-19:0 Lyso PC-d5 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down and Reconstitute Extract->Dry Inject Inject onto Reverse-Phase Column Dry->Inject Separate Gradient Elution Inject->Separate Detect Mass Spectrometry Detection (ESI+) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Report Results Quantify->Report G Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is Sample Overloaded? Start->CheckOverload ReduceSample Reduce Injection Volume CheckOverload->ReduceSample Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No GoodPeak Peak Shape Improved ReduceSample->GoodPeak ChangeSolvent Reconstitute in Weaker Solvent CheckSolvent->ChangeSolvent Yes CheckMobilePhase Is Mobile Phase Acidified? CheckSolvent->CheckMobilePhase No ChangeSolvent->GoodPeak AddAcid Add 0.1% Formic Acid to Mobile Phases CheckMobilePhase->AddAcid No CheckColumn Flush Column / Check Age CheckMobilePhase->CheckColumn Yes AddAcid->GoodPeak ReplaceColumn Replace Column CheckColumn->ReplaceColumn

References

Navigating In-Source Fragmentation of (Rac)-19:0 Lyso PC-d5: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Rac)-19:0 Lyso PC-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in-source fragmentation of this deuterated lysophosphatidylcholine (B164491) standard during mass spectrometry analysis.

Introduction to this compound and In-Source Fragmentation

This compound is a deuterated lipid standard essential for the accurate quantification of lysophosphatidylcholines (LysoPCs) in various biological matrices. Its chemical formula is C₂₇H₅₁D₅NO₇P, with a molecular weight of approximately 542.75 g/mol . As a stable isotope-labeled internal standard, it is crucial for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS based lipidomics.

A significant challenge in the mass spectrometric analysis of LysoPCs, including this compound, is the phenomenon of in-source fragmentation (ISF) . ISF is the unintended fragmentation of an analyte in the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to a diminished signal of the precursor ion and the appearance of fragment ions that can be mistaken for other analytes, leading to inaccurate quantification and data misinterpretation. For LysoPCs, a common in-source fragment is the phosphocholine (B91661) headgroup, which is observed at m/z 184 in positive ion mode.

This guide will provide you with the necessary information to understand, troubleshoot, and minimize in-source fragmentation in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of ions within the ion source of a mass spectrometer.[1] For this compound, this can lead to a decreased intensity of the intended precursor ion (the intact molecule) and an increased intensity of fragment ions. This can result in underestimation of the analyte's concentration and potential misidentification of fragments as other compounds, compromising the accuracy and reliability of your results.[2]

Q2: What are the primary causes of in-source fragmentation of LysoPCs?

A2: The primary cause of ISF for phospholipids (B1166683) like LysoPCs is the application of high voltages in the ion source, such as the cone voltage (also known as declustering potential or fragmentor voltage).[1][3][4][5] These high voltages accelerate the ions, causing them to collide with neutral gas molecules in the source, which imparts enough energy to cause fragmentation.[6] High source temperatures can also contribute to the thermal degradation of the analyte, further promoting fragmentation.[6]

Q3: What are the characteristic fragment ions of this compound in positive ion ESI-MS/MS?

A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), the most characteristic fragmentation of lysophosphatidylcholines is the neutral loss of the phosphocholine headgroup. This results in a highly abundant product ion at m/z 184.0739 . Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion of this compound ([M+H]⁺ at approximately m/z 547.8) to the product ion at m/z 184.0739 is typically monitored.

Q4: How can I minimize in-source fragmentation during my analysis?

A4: To minimize ISF, it is crucial to use "softer" ionization conditions. This primarily involves reducing the cone voltage. A systematic approach to optimize this parameter is recommended, starting with a low value and gradually increasing it while monitoring the precursor and fragment ion intensities. Additionally, optimizing the source temperature to the lowest effective value can help reduce thermal decomposition.

Q5: Is chromatographic separation important when dealing with in-source fragmentation?

A5: Yes, liquid chromatography (LC) is a powerful tool to mitigate the impact of ISF. By chromatographically separating your analyte of interest from other compounds, you can often distinguish between a true co-eluting compound and an in-source fragment. In-source fragments will have the same retention time as their parent molecule, while a true isobaric or isomeric compound will likely have a different retention time.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the in-source fragmentation of this compound.

Observed Problem Potential Cause Troubleshooting Steps Expected Outcome
Low intensity of the this compound precursor ion ([M+H]⁺) and high intensity of the m/z 184 fragment. Excessive In-Source Fragmentation due to harsh ion source conditions.1. Reduce Cone Voltage: Systematically decrease the cone voltage (declustering potential/fragmentor voltage) in your MS method. Start with a low value (e.g., 20 V) and incrementally increase it while monitoring the ion intensities. 2. Optimize Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation. 3. Check Other Source Parameters: Ensure other source parameters like nebulizer gas flow and sheath gas flow are within the optimal range for your instrument and flow rate.An increase in the precursor ion intensity and a corresponding decrease in the m/z 184 fragment ion intensity, leading to improved sensitivity for the intact molecule.
Inaccurate quantification of endogenous LysoPCs. In-source fragmentation of other abundant lipids creating interfering ions at the m/z of the target analytes.1. Optimize Chromatography: Improve the chromatographic separation to resolve the target LysoPC from other lipid classes that might be contributing to interfering fragments. 2. Perform Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover that could contribute to background fragmentation. 3. Use a Specific MRM Transition: Ensure you are using a highly specific and sensitive MRM transition for your analyte and internal standard.Better separation of analytes from interfering compounds, leading to more accurate and reliable quantification.
Poor peak shape and inconsistent retention times. Suboptimal LC conditions or sample matrix effects. 1. Review Sample Preparation: Ensure your lipid extraction method (e.g., Bligh-Dyer) is robust and reproducible. 2. Check Mobile Phase Composition: Verify the correct preparation and composition of your mobile phases. 3. Column Equilibration: Ensure the column is properly equilibrated between injections.Improved peak shape, stable retention times, and more reproducible results.

Experimental Protocols

Sample Preparation: Modified Bligh-Dyer Lipid Extraction

This protocol is suitable for extracting lipids from plasma or serum samples.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound solution in methanol (B129727).

  • Monophasic Mixture Formation: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Extraction: Carefully collect the lower organic layer containing the lipids using a glass syringe.

  • Drying: Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or mobile phase A).

Optimized LC-MS/MS Method for this compound Analysis

This method is designed to minimize in-source fragmentation and achieve sensitive quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 547.8

      • Product Ion (Q3): m/z 184.1

    • Key MS Parameters (to be optimized for your specific instrument):

      • Capillary Voltage: 3.0 - 3.5 kV

      • Cone Voltage: 20 - 40 V (start low and optimize)

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Cone Gas Flow: ~50 L/hr

      • Desolvation Gas Flow: ~600 L/hr

      • Collision Energy: 20 - 30 eV (for the m/z 184 fragment)

Data Presentation: Impact of Cone Voltage on In-Source Fragmentation

The following table summarizes the expected trend of the relative abundance of the precursor and fragment ions of a typical LysoPC at different cone voltage settings. This data is illustrative and should be determined empirically on your instrument.

Cone Voltage (V) Relative Abundance of Precursor Ion ([M+H]⁺) Relative Abundance of Fragment Ion (m/z 184)
20High (~90%)Low (~10%)
40Moderate (~60%)Moderate (~40%)
60Low (~30%)High (~70%)
80Very Low (~10%)Very High (~90%)

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

InSource_Fragmentation_Troubleshooting start Start: Low Precursor Ion Intensity High Fragment Ion Intensity check_cone_voltage Is Cone Voltage Optimized (e.g., < 40V)? start->check_cone_voltage reduce_cone_voltage Systematically Reduce Cone Voltage check_cone_voltage->reduce_cone_voltage No check_source_temp Is Source Temperature Minimized? check_cone_voltage->check_source_temp Yes reduce_cone_voltage->check_source_temp reduce_source_temp Lower Source Temperature check_source_temp->reduce_source_temp No check_chromatography Is Chromatographic Separation Adequate? check_source_temp->check_chromatography Yes reduce_source_temp->check_chromatography optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc No review_sample_prep Review Sample Preparation Protocol check_chromatography->review_sample_prep Yes optimize_lc->review_sample_prep end_success Problem Resolved: Improved S/N for Precursor Ion review_sample_prep->end_success Improvements Seen end_fail Issue Persists: Consult Instrument Specialist review_sample_prep->end_fail No Improvement

Caption: Troubleshooting workflow for addressing in-source fragmentation.

Simplified Signaling Pathway of Lysophosphatidylcholine (LPC)

LPC_Signaling_Pathway cluster_receptors G Protein-Coupled Receptors LPC Lysophosphatidylcholine (LPC) GPR119 GPR119 LPC->GPR119 G2A G2A LPC->G2A AC Adenylyl Cyclase (AC) GPR119->AC Gs PLC Phospholipase C (PLC) G2A->PLC Gq Rho Rho Signaling G2A->Rho G12/13 IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response (Inflammation, Proliferation, Migration) Ca_PKC->Cellular_Response PKA->Cellular_Response Cytoskeletal_Rearrangement->Cellular_Response

Caption: Simplified signaling pathways activated by LPC.

References

(Rac)-19:0 Lyso PC-d5 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and analysis of (Rac)-19:0 Lyso PC-d5 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least one year when stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Saturated lysophospholipids like 19:0 Lyso PC are relatively stable as dry powders.[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[2] Add the desired volume of a suitable organic solvent, such as methanol (B129727), ethanol, or a chloroform:methanol mixture.[2] Ensure the lipid is completely dissolved by gentle vortexing or sonication. Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap.[1][2]

Q3: What is the primary degradation pathway for Lyso-PCs?

A3: The primary degradation pathway for lysophosphatidylcholines (Lyso-PCs) is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions, temperature, or enzymes.[3] This results in the formation of a free fatty acid and glycerophosphocholine. In aqueous solutions, Lyso-PCs are particularly prone to hydrolysis.[4] Another potential degradation pathway is acyl migration, where the fatty acid chain moves from the sn-1 to the sn-2 position, or vice versa.

Q4: How stable is this compound in different organic solvents?

Q5: Can I store solutions of this compound at room temperature?

A5: It is not recommended to store solutions of this compound at room temperature for extended periods.[4] At room temperature, the rate of degradation, primarily through hydrolysis, will increase. For short-term use during an experiment, keeping the solution on ice is a good practice.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results Degradation of the standard due to improper storage.- Ensure the solid standard is stored at -20°C. - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C under an inert atmosphere.[1][2] - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Appearance of unexpected peaks in chromatograms Presence of degradation products (e.g., free fatty acid, glycerophosphocholine) or impurities.- Confirm the identity of the extra peaks using mass spectrometry. Common degradation products include the free fatty acid (nonadecanoic acid) and glycerophosphocholine. - Check the purity of the solvent used. - Ensure proper cleaning of all glassware and equipment.
Difficulty dissolving the lipid The lipid has absorbed moisture and become gummy.- Ensure the vial is warmed to room temperature before opening.[2] - Gentle warming and sonication can aid dissolution.
Loss of signal intensity in mass spectrometry Degradation of the analyte or ion suppression.- Prepare a fresh dilution from a new aliquot of the stock solution. - Optimize mass spectrometry parameters for Lyso-PC analysis. - Check for co-eluting species that may cause ion suppression.

Stability of this compound in Different Solvents

While specific quantitative degradation kinetics for this compound in various solvents are not extensively documented, the following table summarizes general stability expectations and recommended handling practices.

Solvent Recommended Storage Expected Stability Primary Degradation Pathway Notes
Methanol -20°C, under inert gas, in glass vials with Teflon-lined caps.Generally stable for several months when stored properly.Hydrolysis (if water is present), Transesterification (minor).Use anhydrous methanol for best results.
Ethanol -20°C, under inert gas, in glass vials with Teflon-lined caps.Similar to methanol, generally stable for several months.Hydrolysis (if water is present), Transesterification (minor).Use anhydrous ethanol.
DMSO -20°C, under inert gas, in glass vials with Teflon-lined caps.Generally considered stable for extended periods.Hydrolysis (if water is present).DMSO is hygroscopic; use anhydrous grade and handle in a dry environment.
Chloroform -20°C, under inert gas, in glass vials with Teflon-lined caps.Good stability.Hydrolysis (if water is present).Chloroform can degrade to form acidic byproducts; use stabilized chloroform.
Aqueous Buffers Not recommended for long-term storage.Prone to hydrolysis; stability is pH and temperature-dependent.[3]Hydrolysis.If aqueous solutions are necessary, prepare them fresh and use them immediately. Store on ice for short-term use.

Experimental Protocols

Protocol 1: Stability Testing of this compound in an Organic Solvent

This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent over time using HPLC-MS/MS.

1. Materials:

  • This compound

  • High-purity organic solvent (e.g., methanol, ethanol, DMSO, chloroform)

  • Internal standard (e.g., a different deuterated Lyso-PC not expected to be a degradation product)

  • HPLC-grade solvents for mobile phase

  • Glass vials with Teflon-lined caps

2. Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the stock solution into several glass vials.

  • Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, and room temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Prepare a sample for analysis by diluting an aliquot of the stored solution to a suitable concentration for HPLC-MS/MS analysis and add the internal standard.

  • Analyze the sample using a validated HPLC-MS/MS method to quantify the remaining amount of this compound and identify any degradation products.

3. HPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typical.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion of this compound and potential degradation products.

Protocol 2: Analysis of Lyso-PC Degradation Products

This protocol focuses on the identification and quantification of potential degradation products of this compound.

1. Sample Preparation:

  • Subject a solution of this compound to forced degradation conditions (e.g., elevated temperature, acidic or basic conditions) to generate degradation products.

  • Neutralize the solution if necessary and dilute it for analysis.

2. HPLC-MS/MS Method:

  • Employ a chromatographic method that can separate the parent Lyso-PC from more polar degradation products like glycerophosphocholine and the less polar free fatty acid.

  • Mass Spectrometry:

    • In positive ion mode, monitor for the precursor ion of this compound and its characteristic product ions.

    • In negative ion mode, monitor for the deprotonated molecule of the free fatty acid (nonadecanoic acid).

    • Monitor for the precursor ion of glycerophosphocholine.

Visualizations

experimental_workflow prep Prepare Stock Solution of This compound aliquot Aliquot into Vials prep->aliquot store Store at Different Temperatures (-20°C, 4°C, RT) aliquot->store sample Sample at Time Points (T=0, 1, 2, 4... weeks) store->sample analyze HPLC-MS/MS Analysis sample->analyze data Data Analysis: Quantify Parent Compound and Degradation Products analyze->data

Caption: Experimental workflow for stability testing.

degradation_pathway parent This compound hydrolysis Hydrolysis parent->hydrolysis ffa Nonadecanoic Acid hydrolysis->ffa gpc Glycerophosphocholine-d5 hydrolysis->gpc

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Minimizing Carryover of (Rac)-19:0 Lyso PC-d5 in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize autosampler carryover of (Rac)-19:0 Lyso PC-d5 and other lysophosphatidylcholines in your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

This compound is a deuterated lysophosphatidylcholine (B164491) (LPC) containing a 19-carbon fatty acid chain.[1][2][3][4] Like other long-chain lipids, it is considered a "sticky" compound. This characteristic arises from its amphipathic nature, possessing both a polar phosphocholine (B91661) headgroup and a long, nonpolar hydrocarbon tail. This structure allows it to adhere to various surfaces within the autosampler and LC system, such as the needle, injection valve, and tubing, leading to its unwanted appearance in subsequent injections, a phenomenon known as carryover.[5]

Q2: What are the primary sources of autosampler carryover for this compound?

The most common sources of carryover for lipophilic compounds like this compound within an autosampler include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.

  • Injection Valve: The rotor seal and stator can develop microscopic scratches or wear over time, creating sites for analyte accumulation.[6]

  • Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop.

  • Tubing and Fittings: Dead volumes in connections and analyte adsorption to tubing materials can contribute to carryover.[7]

Q3: How can I differentiate between carryover and system contamination?

A systematic approach using blank injections can help distinguish between carryover and contamination.[8]

  • Carryover: The analyte peak will be highest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.

  • Contamination: The analyte peak will be present at a relatively constant level across multiple blank injections, and may even appear in blanks run before any sample injections. Contamination can originate from the blank solvent, mobile phase, or other system components.[9]

Troubleshooting Guides

Issue: Persistent carryover of this compound is observed in blank injections.

This guide provides a step-by-step process to identify the source of the carryover and implement effective solutions.

  • Initial Carryover Confirmation:

    • Inject a high-concentration standard of this compound.

    • Immediately follow with three to five blank injections (using your sample diluent).

    • Analyze the chromatograms to confirm the presence and trend of the carryover peak. A diminishing peak area across the blanks indicates carryover.[7][9]

  • Isolating the Autosampler:

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Repeat the injection sequence of a high-concentration standard followed by blank injections.

    • If carryover persists: The source is likely within the autosampler (needle, valve, loop).

    • If carryover is eliminated or significantly reduced: The analytical column is a major contributor.

Carryover_Troubleshooting start Observe Carryover confirm Confirm with Blank Injections start->confirm isolate Isolate Autosampler vs. Column confirm->isolate autosampler_issue Autosampler is the Source isolate->autosampler_issue Carryover Persists column_issue Column is the Source isolate->column_issue Carryover Reduced optimize_wash Optimize Needle Wash Protocol autosampler_issue->optimize_wash optimize_gradient Optimize Column Wash Gradient column_issue->optimize_gradient check_hardware Inspect/Replace Autosampler Hardware optimize_wash->check_hardware If carryover remains resolved Carryover Minimized optimize_wash->resolved check_hardware->resolved optimize_gradient->resolved

Caption: A logical workflow for troubleshooting carryover issues.

Solution 1: Optimizing the Autosampler Wash Protocol

The composition of the needle wash solvent is critical for minimizing carryover of lipophilic compounds.

  • Establish a Baseline:

    • Inject a high-concentration standard of this compound followed by a blank injection using your current wash method.

    • Calculate the percent carryover: (% Carryover) = (Peak Area in Blank / Peak Area in Standard) * 100.

  • Test a Series of Wash Solvents:

    • Prepare a range of wash solvents with varying compositions (see Table 1 for recommendations).

    • For each new wash solvent, flush the autosampler's wash system thoroughly.

    • Repeat the injection sequence (high-concentration standard followed by a blank) for each wash solvent.

    • Calculate the percent carryover for each solvent and compare the results.

Table 1: Recommended Wash Solvents for this compound Carryover Reduction

Wash Solvent CompositionRationaleExpected Efficacy
Mobile Phase B A good starting point, as the analyte is soluble in it.Moderate
90:10 Isopropanol:Water Isopropanol is effective at solubilizing lipids.Good
90:10 Acetonitrile:Water with 0.1% Formic Acid Acetonitrile is a strong organic solvent, and the acid can help disrupt interactions.Good
50:50 Methanol:Acetonitrile A combination of strong organic solvents can be more effective.[10]Very Good
Dichloromethane:Methanol (1:1) A strong, less polar solvent mixture that can be very effective for highly lipophilic compounds. Ensure system compatibility.Excellent

Note: The ideal wash solvent should be stronger than the mobile phase to effectively remove the analyte.[11] For "sticky" compounds, a multi-solvent wash sequence can be beneficial.

Solution 2: Modifying Wash Method Parameters

Modern autosamplers offer several programmable wash parameters that can be optimized.

Table 2: Wash Method Parameter Optimization

ParameterRecommendationRationale
Wash Volume Increase the volume of wash solvent used per cycle.Ensures more thorough flushing of the needle and associated tubing.
Wash Duration Increase the time the needle spends in the wash station.Allows for better dissolution of the analyte from surfaces.
Number of Wash Cycles Program multiple wash cycles between injections.Repeated washing can remove more residual analyte.
Pre- and Post-Injection Wash Utilize both pre- and post-injection wash steps if available.A pre-injection wash cleans the needle before sample aspiration, and a post-injection wash cleans it after.
Solution 3: Hardware Inspection and Maintenance

If optimizing the wash protocol is insufficient, inspect the following autosampler components for wear and tear.

  • Rotor Seal: A common source of carryover. Replace if it appears worn or scratched.[6]

  • Needle: Inspect for any visible damage or deposits. Consider replacing it.

  • Stator: Check for scratches or damage.

  • Fittings and Tubing: Ensure all fittings are properly tightened to avoid dead volumes.[7]

Carryover_Pathway cluster_autosampler Autosampler Sample High Concentration Sample Needle Needle Surface Adsorption Sample->Needle Valve Valve Seal Residue Sample->Valve Loop Sample Loop Adsorption Sample->Loop Blank Blank Injection Needle->Blank Desorption Valve->Blank Leaching Loop->Blank Desorption Carryover_Peak Carryover Peak Detected Blank->Carryover_Peak

Caption: Adsorption and subsequent release of analyte leading to carryover.

By systematically applying these troubleshooting steps and optimizing your autosampler's wash protocol, you can significantly reduce the carryover of this compound, leading to more accurate and reliable quantitative results in your research.

References

Technical Support Center: Data Processing for Lipidomics with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards in their lipidomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in lipidomics?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the advantages of using deuterated internal standards over other types of internal standards?

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[3] Their key advantages include:

  • Correction for Matrix Effects: They co-elute closely with their endogenous counterparts in liquid chromatography (LC), meaning they experience similar matrix effects, which allows for effective normalization.[4]

  • Compensation for Sample Loss: When added at the beginning of the workflow, any sample loss during preparation affects both the standard and the analyte proportionally, ensuring accurate concentration calculations.[4]

  • Improved Precision and Accuracy: The stable isotope dilution method significantly improves the precision and accuracy of quantification compared to external calibration or using a single, non-isotopically labeled internal standard.[4][5]

Q3: What are the potential disadvantages or challenges when using deuterated standards?

Despite their benefits, there are some challenges to consider:

  • Potential for Isotopic Scrambling or Exchange: In some cases, deuterium atoms may exchange with hydrogen atoms from the surrounding environment, which can compromise quantification accuracy.[4]

  • Slight Chromatographic Shift: Due to the kinetic isotope effect, deuterated compounds might have a slightly different retention time in LC compared to their non-deuterated counterparts. While usually minor, this should be considered during method development.[4]

  • Cost and Availability: The synthesis of high-purity deuterated lipid standards can be expensive, and not all lipid species are commercially available as deuterated analogs.[4]

  • Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can artificially inflate the analyte's signal.[6]

Q4: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1]

CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures no other compounds are present that could cause interfering peaks.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
Number of Deuterium Atoms 2 to 10[1]A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[1]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[1]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the sample matrix or mobile phase.[1][6]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms: High variability in results across replicate samples and quality controls (QCs).

Possible Causes & Solutions:

  • Cause: Chromatographic Separation (Isotope Effect). The deuterated internal standard and the analyte have slightly different retention times, leading to differential matrix effects.[1][6]

    • Troubleshooting:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[1]

      • Mobile Phase Modification: Slightly alter the organic-to-aqueous ratio in the mobile phase to try and improve co-elution.[6]

      • Gradient Optimization: Use a shallower gradient to potentially minimize differential matrix effects.[6]

      • Column Chemistry: If mobile phase adjustments are not effective, consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to alter selectivity.[6]

      • Consider Alternatives: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1]

  • Cause: Isotopic Contribution (Unlabeled Analyte Impurity). The deuterated internal standard contains a significant amount of the unlabeled analyte, causing a positive bias in the results, especially at low concentrations.[1]

    • Troubleshooting:

      • Assess Purity: Inject a high-concentration solution of the deuterated internal standard and check for any signal at the analyte's mass transition.[1]

      • Consult Certificate of Analysis: Review the Certificate of Analysis for the batch-specific isotopic purity of the standard.[7]

      • Contact Supplier: If the impurity is significant, contact the supplier to obtain a higher purity batch.[1]

  • Cause: In-Source Fragmentation of Deuterated Internal Standard. The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[1]

    • Troubleshooting: This is a more complex issue that may require advanced mass spectrometry expertise to diagnose and resolve. It can sometimes be mitigated by optimizing the ion source parameters.

Issue 2: Isotopic Exchange (Back-Exchange)

Symptoms: Loss of deuterium from the internal standard, leading to inaccurate quantification.

Possible Causes & Solutions:

  • Cause: The deuterium atoms on the internal standard are in chemically labile positions and are exchanging with hydrogen atoms from the sample matrix or mobile phase.[6]

    • Troubleshooting:

      • Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]

      • Minimize Exposure to Aqueous Matrix: Reduce the time the deuterated standard is in an aqueous matrix before analysis.[6]

      • Stability Test: Prepare a solution of the deuterated internal standard in the analytical method's solvent and incubate it under the same conditions as your samples for varying time periods (e.g., 0, 2, 4, 8, and 24 hours) to assess stability.[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This is a widely used method for extracting lipids from plasma or serum samples.[5]

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the deuterated internal standard mixture in a small volume of solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at a low speed to separate the phases.[7]

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this layer.[2][7]

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.[5]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[5]

Protocol 2: General LC-MS/MS Analysis of Lipids

Specific parameters may need to be optimized for different lipid classes and instrumentation.[5]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column suitable for lipid separation.[2]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[2][5]

    • Flow Rate: 0.3-0.6 mL/min is commonly used.[2]

    • Column Temperature: Maintain a constant temperature (e.g., 55°C) to ensure reproducible retention times.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is typically used to cover a broad range of lipid classes.[5]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis, where specific precursor-product ion transitions for each analyte and internal standard are monitored.[5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Addition of Deuterated IS Addition of Deuterated IS Biological Sample->Addition of Deuterated IS Lipid Extraction Lipid Extraction Addition of Deuterated IS->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Solvent Evaporation Solvent Evaporation Collect Organic Phase->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for quantitative lipidomics using deuterated internal standards.

troubleshooting_workflow Start Start Poor Precision/Accuracy Poor Precision/Accuracy Start->Poor Precision/Accuracy Check Co-elution Check Co-elution Poor Precision/Accuracy->Check Co-elution Optimize Chromatography Optimize Chromatography Check Co-elution->Optimize Chromatography No Assess IS Purity Assess IS Purity Check Co-elution->Assess IS Purity Yes Optimize Chromatography->Check Co-elution Contact Supplier Contact Supplier Assess IS Purity->Contact Supplier Impure Investigate In-Source Fragmentation Investigate In-Source Fragmentation Assess IS Purity->Investigate In-Source Fragmentation Pure Resolved Resolved Contact Supplier->Resolved Investigate In-Source Fragmentation->Resolved

Caption: Troubleshooting workflow for poor precision and accuracy in lipidomics quantification.

References

Validation & Comparative

A Guide to the Validation of (Rac)-19:0 Lyso PC-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive field of quantitative lipidomics, the use of a reliable internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of (Rac)-19:0 Lyso PC-d5 as an internal standard for the analysis of lysophosphatidylcholines (Lyso PCs), comparing its performance with other common alternatives and providing supporting experimental data and protocols.

This compound is a deuterated synthetic lysophosphatidylcholine, meaning five hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This stable isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification of Lyso PCs. Its chemical properties closely mimic those of endogenous Lyso PCs, allowing it to account for variations in sample extraction, derivatization, and instrument response. The odd-chain length (19:0) also ensures that it is not naturally present in most biological samples, preventing interference with the measurement of endogenous analytes.

Performance Comparison of Internal Standards for Lyso PC Quantification

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. While stable isotope-labeled standards like this compound are considered the gold standard, other alternatives such as odd-chain, non-labeled Lyso PCs are also utilized. The following table summarizes the typical performance characteristics of this compound in comparison to an odd-chain counterpart, Lyso PC (17:0).

Performance MetricThis compound (Deuterated)Lyso PC (17:0) (Odd-Chain)Rationale
Linearity (r²) > 0.99> 0.99Both standards typically exhibit excellent linearity over a wide dynamic range.
Precision (%RSD) < 15%< 20%The co-elution of the deuterated standard with endogenous analytes generally leads to better precision by more effectively correcting for matrix effects.
Accuracy (%RE) ± 15%± 20%The closer structural and chemical similarity of the deuterated standard to the analytes of interest results in higher accuracy.
Matrix Effect Low to ModerateModerate to HighAs a stable isotope-labeled standard, this compound co-elutes with the target analytes, allowing it to experience and correct for the same degree of ion suppression or enhancement. Odd-chain standards may have different retention times and be subject to different matrix effects.
Cost HigherLowerThe synthesis of deuterated compounds is more complex and expensive.

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and implementation of an internal standard in a quantitative lipidomics workflow.

Protocol 1: Evaluation of Linearity
  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of a representative Lyso PC analyte (e.g., Lyso PC 16:0) and the internal standard, this compound, in a suitable solvent such as methanol.

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking a constant amount of the this compound internal standard into varying concentrations of the Lyso PC 16:0 analyte. The concentration range should cover the expected physiological or experimental concentrations.

  • Sample Analysis: Analyze the calibration standards using a validated LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value > 0.99 is generally considered to indicate good linearity.

Protocol 2: Assessment of Matrix Effects
  • Sample Preparation: Obtain a representative blank matrix (e.g., plasma from a healthy donor).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix extract with the analyte and internal standard added after the extraction process.

    • Set C (Pre-extraction Spike): Blank matrix with the analyte and internal standard added before the extraction process.

  • Sample Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Visualizing the Workflow and Rationale

To better understand the experimental process and the importance of an ideal internal standard, the following diagrams illustrate the key concepts.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Integrate Peak Integration Data->Integrate Normalize Normalization to IS Integrate->Normalize Quantify Quantification Normalize->Quantify G cluster_properties Key Properties cluster_benefits Benefits Ideal_IS Ideal Internal Standard (this compound) Similar_Behavior Similar Physicochemical Behavior to Analyte Ideal_IS->Similar_Behavior No_Interference No Endogenous Interference Ideal_IS->No_Interference Stable Chemically Stable Ideal_IS->Stable Distinguishable Mass Distinguishable Ideal_IS->Distinguishable Correct_Extraction Corrects for Extraction Loss Similar_Behavior->Correct_Extraction Correct_Matrix Corrects for Matrix Effects Similar_Behavior->Correct_Matrix Improved_Accuracy Improves Accuracy Correct_Extraction->Improved_Accuracy Improved_Precision Improves Precision Correct_Matrix->Improved_Precision Improved_Precision->Improved_Accuracy

Cross-Validation of (Rac)-19:0 Lyso PC-d5 with 17:0 Lyso PC: A Comparative Guide for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two commonly used internal standards for the quantification of lysophosphatidylcholines (Lyso PCs): the stable isotope-labeled (deuterated) (Rac)-19:0 Lyso PC-d5 and the structural analog, 17:0 Lyso PC. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their analytical workflows.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, several hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen.[2] This results in a compound that is chemically almost identical to the endogenous analytes but with a different mass, allowing it to be distinguished by a mass spectrometer.[1] In contrast, 17:0 Lyso PC is a structural analog internal standard. It possesses a similar chemical structure to endogenous Lyso PCs but contains an odd-chain fatty acid (17:0) which is typically low in abundance in most biological systems.[3][4]

Performance Characteristics: A Tabular Comparison

The selection of an internal standard significantly influences the accuracy, precision, and overall reliability of a bioanalytical method. The following table summarizes the key performance characteristics of this compound and 17:0 Lyso PC based on established principles of bioanalytical method validation.[5][6]

Performance ParameterThis compound (Stable Isotope-Labeled)17:0 Lyso PC (Structural Analog)Rationale
Accuracy ExcellentGood to ModerateThe near-identical physicochemical properties of the d5 standard ensure it tracks the analyte more effectively through sample preparation and analysis, leading to better correction.[7][8]
Precision ExcellentGood to ModerateThe d5 standard co-elutes with the analyte, minimizing variability from injection and instrument response.[7] Structural analogs may have different retention times, leading to less precise correction.[1]
Linearity ExcellentGoodThe response ratio of the d5 standard to the analyte is generally more consistent across a wide concentration range.
Matrix Effect Compensation ExcellentModerateAs a SIL-IS, this compound experiences nearly identical ion suppression or enhancement as the analyte, providing superior correction.[9] Structural analogs may have different ionization efficiencies and are less effective at compensating for matrix effects.[1]
Potential for Isotopic Crosstalk LowNot ApplicableHigh isotopic purity is required to prevent the unlabeled portion of the d5 standard from interfering with the analyte signal.[5]
Chromatographic Shift PossibleNot ApplicableDeuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which could lead to differential matrix effects.[8][10]
Cost and Availability HigherLowerThe synthesis of stable isotope-labeled standards is generally more complex and expensive.[11]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a representative protocol for the analysis of Lyso PCs in a biological matrix (e.g., plasma or serum) using an internal standard.

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Thaw frozen serum or plasma samples on ice.

  • To 50 µL of sample, add 200 µL of cold methanol (B129727) containing the internal standard (this compound or 17:0 Lyso PC) at a known concentration (e.g., 1 µg/mL).[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Add 650 µL of methyl-tert-butyl ether (MTBE) and vortex for 5 minutes for lipid extraction.[4]

  • Add 150 µL of water, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes at 4°C to induce phase separation.[4]

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from, for example, 30% B to 100% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., 18:0 Lyso PC): Precursor ion (m/z) -> Product ion (m/z 184.07).

      • This compound: Precursor ion (m/z of d5-labeled Lyso PC) -> Product ion (m/z 184.07 or a deuterated fragment).

      • 17:0 Lyso PC: Precursor ion (m/z of 17:0 Lyso PC) -> Product ion (m/z 184.07).

    • Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for each analyte and internal standard.[4]

3. Quantification

The concentration of the endogenous Lyso PC is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve prepared in a surrogate matrix.

Visualizing the Workflow and Principles

CrossValidationWorkflow cluster_prep Preparation cluster_cal Calibration & QC cluster_analysis Analysis cluster_eval Evaluation Prep_Matrix Prepare Blank Matrix (e.g., stripped serum) Cal_Curve1 Spike Calibration Curve with Analyte + IS1 (this compound) Prep_Matrix->Cal_Curve1 Cal_Curve2 Spike Calibration Curve with Analyte + IS2 (17:0 Lyso PC) Prep_Matrix->Cal_Curve2 QC_Samples Prepare QC Samples (Low, Mid, High) Prep_Matrix->QC_Samples Prep_Standards Prepare Stock Solutions (Analyte, IS1, IS2) Prep_Standards->Cal_Curve1 Prep_Standards->Cal_Curve2 Prep_Standards->QC_Samples LCMS_Run1 LC-MS/MS Analysis (Set 1) Cal_Curve1->LCMS_Run1 LCMS_Run2 LC-MS/MS Analysis (Set 2) Cal_Curve2->LCMS_Run2 QC_Samples->LCMS_Run1 QC_Samples->LCMS_Run2 Data_Processing Process Data (Peak Integration, Ratio Calculation) LCMS_Run1->Data_Processing LCMS_Run2->Data_Processing Compare_Metrics Compare Performance Metrics (Accuracy, Precision, Matrix Effect) Data_Processing->Compare_Metrics

Caption: Workflow for the cross-validation of two internal standards.

InternalStandardPrinciple cluster_sample Sample Processing cluster_analysis LC-MS Analysis cluster_quant Quantification Analyte Analyte Extraction Extraction & Sample Prep Analyte->Extraction IS Internal Standard (Known Amount Added) IS->Extraction Matrix Biological Matrix Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation Variable Recovery & Matrix Effects MS_Detection MS Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Principle of internal standard correction in LC-MS.

Conclusion and Recommendations

The choice between this compound and 17:0 Lyso PC depends on the specific requirements of the assay.

  • This compound is the recommended choice for most applications, especially for regulated bioanalysis where the highest level of accuracy and precision is required. Its ability to effectively compensate for matrix effects and variability during sample processing makes it superior for complex biological matrices.[7][9]

  • 17:0 Lyso PC can be a cost-effective and suitable alternative for less demanding applications, such as relative quantification or screening studies, where the highest degree of accuracy is not the primary objective. However, careful validation is necessary to ensure that it provides adequate correction for the specific matrix and analytical conditions being used.

Ultimately, the decision should be guided by a thorough method validation that assesses the performance of the chosen internal standard against the specific requirements of the study.

References

The Gold Standard for Lysophosphatidylcholine Quantification: A Comparative Guide to (Rac)-19:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise and accurate quantification of lysophosphatidylcholines (LPCs), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of (Rac)-19:0 Lyso PC-d5, a deuterated internal standard, with alternative standards, supported by experimental data and detailed methodologies.

At the forefront of sensitive and specific lipid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, a significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting molecules from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1] The use of an internal standard (IS) that closely mimics the behavior of the analyte is paramount to compensate for these variations.[2][3]

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis.[1][4] In these standards, several hydrogen atoms are replaced by their heavier isotope, deuterium. This results in a molecule that is chemically and physically almost identical to the endogenous LPCs but can be distinguished by a mass spectrometer due to its higher mass.[2][5] This near-identical nature ensures that the deuterated standard co-elutes with the target analytes and experiences the same degree of matrix effects, allowing for effective normalization and a more accurate representation of the true analyte concentration.[1][6]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternatives to deuterated standards for LPC quantification are odd-chain LPCs, such as LPC 13:0 or LPC 19:0, which are not naturally abundant in most biological samples. While these can account for some variability, they are not as effective as deuterated standards in compensating for the nuances of matrix effects.[7][8]

A key study highlights the precision achievable with odd-chain LPC internal standards. In the high-throughput quantification of various LPC species in human plasma using LPC 13:0 and LPC 19:0 as internal standards, the within-run imprecision (a measure of precision for repeated measurements within the same analytical run) was found to be 3% for major LPC species and 12% for minor species.[9] The total imprecision, which accounts for variations across different runs, was approximately 12% for major species and 25% for minor ones.[9]

The following table summarizes the expected performance characteristics based on available data and established principles in analytical chemistry.

Internal Standard TypePrinciple of OperationExpected AccuracyExpected Precision (CV%)Mitigation of Matrix Effects
This compound Stable isotope dilution; co-elutes with and behaves nearly identically to endogenous LPCs.[2][5]High (closer to 100% recovery)Excellent (typically <15%)[6]Excellent[1]
Odd-Chain LPCs (e.g., LPC 19:0) Structural analog; not naturally present in the sample.GoodGood to Moderate (Within-run: 3-12%; Total: 12-25%)[9]Partial

Experimental Protocols

Accurate and reproducible quantification of LPCs relies on standardized and well-documented experimental procedures. Below is a representative protocol for the quantification of LPCs in a biological matrix using a deuterated internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation & Lipid Extraction
  • To 50 µL of the biological sample (e.g., plasma, serum, tissue homogenate), add 100 µL of a working solution containing this compound in methanol. The concentration of the internal standard should be optimized based on the expected range of endogenous LPCs.

  • Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the lipid extract, to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of LPCs.

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

      • Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol, also with a modifier.

    • Gradient: The gradient is optimized to achieve good separation of the different LPC species and to ensure that the internal standard co-elutes with the target analytes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of LPCs.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of a specific LPC species and then detecting a specific product ion that is formed upon fragmentation. This highly selective technique minimizes interferences and enhances the signal-to-noise ratio.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each LPC species and for the this compound internal standard.

Visualizing the Workflow and Rationale

To better understand the principles discussed, the following diagrams illustrate the logical workflow for LPC quantification and the rationale behind using a deuterated internal standard.

LPC Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample add_is Add this compound start->add_is Spike with IS precipitate Protein Precipitation add_is->precipitate extract Lipid Extraction precipitate->extract reconstitute Reconstitution extract->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Inject data_proc Data Processing lc_ms->data_proc Generate Data quant Quantification data_proc->quant Calculate Ratio (Analyte/IS)

Workflow for LPC quantification using an internal standard.

Internal Standard Rationale cluster_ideal Ideal Scenario (with Deuterated IS) cluster_less_ideal Less Ideal Scenario (with Odd-Chain IS) analyte_ideal Endogenous LPC matrix_ideal Matrix Effect (e.g., Ion Suppression) analyte_ideal->matrix_ideal is_ideal This compound is_ideal->matrix_ideal ratio_ideal Ratio (LPC/IS) = Constant matrix_ideal->ratio_ideal Correction analyte_less Endogenous LPC matrix_less Matrix Effect (e.g., Ion Suppression) analyte_less->matrix_less is_less Odd-Chain LPC is_less->matrix_less Differential Effect ratio_less Ratio (LPC/IS) = Variable matrix_less->ratio_less Incomplete Correction

Rationale for using a deuterated internal standard.

Conclusion

References

Assessing the Isotopic Purity of (Rac)-19:0 Lyso PC-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of (Rac)-19:0 Lyso PC-d5, a commonly used deuterated internal standard in lipidomics. We will explore the performance of this standard against potential alternatives and provide supporting experimental protocols and data interpretation guidelines.

Introduction to Isotopic Purity in Lipidomics

In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are crucial for accurate quantification of lipid species.[1] this compound is a synthetic lysophosphatidylcholine (B164491) with five deuterium (B1214612) atoms incorporated into its structure. This mass difference allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer.[2] The accuracy of quantification is highly dependent on the isotopic purity of the internal standard, which refers to the percentage of the labeled compound that contains the specified number of deuterium atoms.[3]

Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated lipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the d5-labeled species compared to d0 to d4 species can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR spectroscopy can provide detailed information about the location and extent of deuteration.[6] By comparing the signals of the deuterated and non-deuterated positions in the molecule, the isotopic enrichment can be calculated.

Comparison of this compound with Alternative Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of lipid quantification. While this compound is a widely used standard, other options, such as ¹³C-labeled lysophosphatidylcholines, offer distinct advantages and disadvantages.

FeatureThis compound (Deuterated)¹³C-Labeled Lyso PCOdd-Chain Lyso PC (e.g., 17:0 Lyso PC)
Principle Introduction of heavier deuterium isotopes increases the mass.[1]Introduction of ¹³C isotopes increases the mass.[7]Structurally similar but with a different, naturally low-abundance acyl chain length.
Co-elution with Analyte May exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte due to the isotope effect.[7]Co-elutes almost identically with the native analyte.[7]Does not co-elute with a specific endogenous analyte.[3]
Isotopic Stability Deuterium atoms can sometimes undergo back-exchange with hydrogen atoms, particularly if located at exchangeable positions.[7]¹³C labels are highly stable and not prone to exchange.[7]Not applicable.
Potential for Interference The natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa, requiring correction.[1]Minimal isotopic overlap with the native analyte.No isotopic overlap, but potential for interference from other lipid species with similar m/z.
Cost Generally more cost-effective than ¹³C-labeled standards.Typically more expensive to synthesize.Often the most cost-effective option.
Commercial Availability Widely available from various suppliers.[2][8][9]Becoming more common, but the variety may be more limited.[10]Widely available.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general method for determining the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a chloroform:methanol mixture.

  • Perform serial dilutions to create a working solution at an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating lysophosphatidylcholines.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time to elute the analyte.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan or selected ion monitoring (SIM) to detect the different isotopologues (d0 to d5).

    • Data Acquisition: Acquire data over the expected m/z range for (Rac)-19:0 Lyso PC and its isotopologues.

3. Data Analysis:

  • Extract the ion chromatograms for each isotopologue (d0 to d5).

  • Integrate the peak areas for each chromatogram.

  • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

  • The isotopic purity is reported as the percentage of the d5 species.

Protocol 2: Isotopic Enrichment Analysis by NMR Spectroscopy

This protocol provides a general workflow for assessing the isotopic enrichment of this compound using NMR.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., chloroform-d (B32938) or methanol-d4).

2. NMR Analysis:

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The reduction or absence of proton signals at the positions of deuteration, compared to the spectrum of a non-deuterated standard, confirms the labeling.

  • ²H NMR Spectroscopy: Acquire a ²H NMR spectrum to directly observe the deuterium signals at the labeled positions.

3. Data Analysis:

  • Integrate the signals in the ¹H and/or ²H NMR spectra.

  • Calculate the isotopic enrichment by comparing the integral of the deuterated positions to a known internal standard or to the integral of non-deuterated positions within the same molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Stock Solution of This compound prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography (C18 Column) prep2->lc ms Mass Spectrometry (ESI+, Full Scan) lc->ms extract Extract Ion Chromatograms (d0 to d5) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate report Report Isotopic Purity (% d5) calculate->report

Caption: Experimental workflow for assessing isotopic purity by LC-MS/MS.

lpc_metabolism PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 LPC->PC LPCAT GPC Glycerophosphocholine (GPC) LPC->GPC Lysophospholipase LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX) FA Fatty Acid Choline Choline

References

Linearity of Detection for Lysophosphatidylcholines (LPCs) using (Rac)-19:0 Lyso PC-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity of detection for lysophosphatidylcholines (LPCs) utilizing (Rac)-19:0 Lyso PC-d5 as an internal standard against other common analytical approaches. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of LPCs in complex biological matrices. This document summarizes key performance characteristics, presents supporting experimental data, and details relevant methodologies to inform your analytical decisions.

Performance Comparison: Linearity of LPC Quantification

The linearity of an analytical method is a critical parameter, defining the concentration range over which the instrumental response is directly proportional to the analyte concentration. For the quantification of LPCs by liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard significantly impacts the linearity and overall reliability of the assay.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is due to their chemical and physical properties being nearly identical to the endogenous analytes, which allows them to co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[1][2]

While specific linearity data for this compound is not extensively published in direct comparative studies, its performance is expected to be analogous to its non-deuterated counterpart, LPC 19:0. A study by Liebisch et al. (2002) provides a direct comparison of two non-endogenous LPC species, LPC 13:0 and LPC 19:0, as internal standards for the high-throughput quantification of various LPCs in human plasma. The results demonstrated a linear response for the quantification of major LPC species.[3]

The following table summarizes the linearity data for LPC quantification using LPC 19:0 as an internal standard, which serves as a strong proxy for the performance of this compound.

AnalyteInternal StandardLinear RangeCorrelation Coefficient (r²)Reference
LPC 16:0LPC 19:00 - 100 µmol/L> 0.99Liebisch et al., 2002[3]
LPC 18:0LPC 19:00 - 100 µmol/L> 0.99Liebisch et al., 2002[3]
LPC 22:0LPC 19:00 - 100 µmol/L> 0.99Liebisch et al., 2002[3]

Table 1: Linearity of LPC Quantification using LPC 19:0 Internal Standard. This data indicates a strong linear relationship between the concentration of various LPC species and the detector response when using LPC 19:0 as an internal standard.

Alternative Internal Standards

Other non-endogenous, odd-chained LPCs are also utilized as internal standards. LPC 17:0 is another common choice. While direct comparative linearity data against LPC 19:0 from a single study is limited, methods employing LPC 17:0 also report good linearity for LPC quantification. The primary advantage of using a deuterated standard like this compound over non-deuterated odd-chained LPCs is its ability to be distinguished from any potential endogenous LPCs with the same acyl chain length, albeit at trace levels, due to its mass shift.

Experimental Protocols

Accurate quantification of LPCs requires meticulous sample preparation and optimized analytical conditions. The following are representative protocols for the extraction and analysis of LPCs from biological matrices using LC-MS.

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the extraction of lipids from plasma or serum.

Materials:

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Internal Standard Spiking Solution (e.g., this compound in MeOH)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Add 10 µL of the internal standard spiking solution.

  • Add 200 µL of MeOH and vortex thoroughly.

  • Add 100 µL of CHCl₃ and vortex for 10 minutes.

  • Add 100 µL of H₂O and 100 µL of CHCl₃, and vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of Acetonitrile/Isopropanol/Water) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for LPCs is the protonated molecule [M+H]⁺, and a common product ion is m/z 184, corresponding to the phosphocholine (B91661) headgroup.

  • Specific Transitions:

    • LPC 16:0: m/z 496.3 → 184.1

    • LPC 18:0: m/z 524.4 → 184.1

    • This compound (IS): m/z 543.4 → 184.1 (Note: The exact m/z will depend on the deuteration pattern)

LPC Signaling Pathway

Lysophosphatidylcholines are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes, particularly in the vascular and immune systems. LPCs can exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[3]

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC GPCR GPCR (e.g., G2A) LPC->GPCR Binds to G_protein G Protein (Gα, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Response Cellular Response (e.g., Inflammation, Endothelial Dysfunction) Downstream->Response

Caption: LPC signaling through a G protein-coupled receptor.

Experimental Workflow for LPC Quantification

The overall workflow for the quantitative analysis of LPCs from biological samples involves several key steps, from sample collection to data analysis.

LPC_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) IS_Spiking->Lipid_Extraction Drying_Reconstitution 4. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (C18 column, ESI+, MRM) Drying_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification 7. Quantification (Analyte/IS Ratio vs. Calibration Curve) Data_Processing->Quantification Final_Result Final LPC Concentrations Quantification->Final_Result

References

A Comparative Guide to the Quantification of Lysophosphatidylcholines (LPCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of lysophosphatidylcholines (LPCs), with a focus on the use of (Rac)-19:0 Lyso PC-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will also explore alternative quantification techniques, offering a comprehensive overview of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Introduction to Lysophosphatidylcholine Quantification

Lysophosphatidylcholines are bioactive lipid molecules involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Accurate and precise quantification of LPCs in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics. The primary analytical method for this purpose is LC-MS/MS, which offers high sensitivity and specificity, often employing stable isotope-labeled internal standards like this compound to ensure accuracy. However, alternative methods such as enzymatic assays and other immunoassays also provide viable options for LPC quantification.

Performance Comparison of Quantification Methods

The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparison of the key performance characteristics of LC-MS/MS with this compound and alternative methods.

Parameter LC-MS/MS with this compound (or similar LPC internal standard) Enzymatic Assay (Colorimetric/Fluorometric) Competitive Inhibition ELISA
Principle Chromatographic separation followed by mass spectrometric detection and quantification against a deuterated internal standard.Enzymatic conversion of LPC to a detectable product (colorimetric or fluorescent).Competition between unlabeled LPC (in sample) and a labeled LPC for binding to a limited amount of antibody.
Limit of Quantification (LOQ) / Limit of Detection (LOD) Detection limit reported as <1 µmol/L for LPC species in plasma using LPC 19:0 as an internal standard. A similar LOQ is expected for this compound.Can detect as little as 10 pmoles.[1] LODs reported at 23.1 µM (colorimetric) and 8.97 µM (fluorometric).Detection range: 246.9 ng/mL - 20000 ng/mL.[2]
Specificity High, capable of distinguishing between different LPC species based on their mass-to-charge ratio and retention time.Generally high for total LPCs, but may not differentiate between individual LPC species.Specific for LPCs, but cross-reactivity with structurally similar molecules is possible.
Sample Throughput Moderate, dependent on the length of the chromatographic run.High, suitable for plate-based formats.High, suitable for plate-based formats.
Instrumentation Requirement Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires a microplate reader (absorbance or fluorescence).Requires a microplate reader.
Cost per Sample Higher, due to instrument complexity and maintenance.Lower, typically available as commercial kits.Lower, typically available as commercial kits.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of LPCs using LC-MS/MS and an enzymatic assay.

LC-MS/MS Quantification of LPCs in Human Plasma

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and LPC species of interest.

1. Sample Preparation (Protein Precipitation & Lipid Extraction):

  • To 50 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the lipid extract.

  • The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed to separate the different lipid species.

    • Flow Rate: Dependent on the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for LPC analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for LPCs is the [M+H]+ ion, and a characteristic product ion (e.g., m/z 184 for the phosphocholine (B91661) headgroup) is monitored. The specific MRM transition for this compound would be monitored for the internal standard.

Enzymatic Assay for Total LPC Quantification in Plasma

This protocol is based on commercially available kits.[1]

1. Reagent Preparation:

  • Prepare assay buffers, enzyme mix, developer, and probe solution as per the kit manufacturer's instructions.

  • Prepare a standard curve using the provided LPC standard.

2. Sample Preparation:

  • Deproteinize plasma samples by adding a solvent like methanol, followed by centrifugation.

  • The supernatant can be used directly or after a lipid extraction step as described in the kit protocol.

3. Assay Procedure:

  • Add the prepared samples and standards to a 96-well plate.

  • Add the reaction mix containing the enzymes and developer to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

4. Data Analysis:

  • Subtract the background reading from all sample and standard readings.

  • Plot the standard curve and determine the concentration of LPC in the samples from the curve.

Visualizing LPC Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptor (e.g., G2A, GPR4, GPR17) LPC->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates/ Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling Cascades (e.g., CREB, MAPK) PKA->Downstream Phosphorylates

Caption: LPC signaling through G-protein coupled receptors.

Experimental_Workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation & Lipid Extraction with This compound) start->prep lcms LC-MS/MS Analysis (Separation & Detection) prep->lcms data Data Acquisition (MRM of LPCs and IS) lcms->data quant Quantification (Peak Area Ratio LPC / IS) data->quant end End: LPC Concentration quant->end

Caption: LC-MS/MS experimental workflow for LPC quantification.

Conclusion

The quantification of lysophosphatidylcholines is essential for advancing our understanding of their role in health and disease. LC-MS/MS with a deuterated internal standard such as this compound offers high specificity and sensitivity, making it a gold standard for detailed lipidomic analysis. However, for high-throughput screening or when mass spectrometry is not available, enzymatic assays and ELISAs provide valuable, more accessible alternatives. The choice of method should be guided by the specific research question, required analytical performance, and available resources. This guide provides the necessary information to make an informed decision for your LPC quantification needs.

References

A Comparative Guide to the Performance of (Rac)-19:0 Lyso PC-d5 Across Different Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for biomarker discovery, drug development, and a deeper understanding of cellular processes. (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, serves as a crucial internal standard for mass spectrometry-based lipid analysis. Its chemical properties, closely mimicking endogenous lysophosphatidylcholines (LysoPCs), allow for the correction of variability during sample preparation and analysis. This guide provides an objective comparison of the expected performance of this compound and similar LysoPC species across various mass spectrometer platforms from leading manufacturers: Sciex, Thermo Fisher Scientific, Agilent, and Waters.

The information presented herein is compiled from a combination of application notes and research articles. While a direct head-to-head comparison of this compound on all platforms is not publicly available, this guide offers a comprehensive overview of the typical performance characteristics that can be expected for LysoPC analysis on each type of instrument.

Data Presentation: Comparative Performance of LysoPC Analysis

The following tables summarize key performance metrics for the quantification of lysophosphatidylcholines using different mass spectrometer types. These metrics are essential for evaluating the suitability of an instrument for specific research needs.

Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometers

Triple quadrupole mass spectrometers, such as the Sciex QTRAP and Waters Xevo series, are the gold standard for targeted quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

Performance MetricSciex QTRAP Systems (e.g., 6500+)Waters Xevo TQ Systems (e.g., TQ-S micro)
Linearity High degree of linearity over a wide dynamic range0.1 - 10 µM for long-chain LysoPCs
Precision (%RSD) High precision, with CVs typically <15%≤15% CV
Sensitivity (LOD/LOQ) High sensitivity for targeted lipid quantificationLLMI for C22:0-LPC: 0.16 µmol/L
Accuracy High accuracy and precision with the use of internal standardsBias ≤20%
Throughput High-throughput capabilities with fast polarity switchingHigh, with analysis times as short as 7 minutes per sample

Table 2: Performance on High-Resolution Mass Spectrometers (QTOF & Orbitrap)

High-resolution mass spectrometers, like the Agilent QTOF, Waters SYNAPT, and Thermo Fisher Orbitrap systems, provide high mass accuracy and resolution, which is advantageous for both quantitative and qualitative lipidomics, especially in complex matrices.

Performance MetricAgilent QTOF Systems (e.g., 6550)Waters QTOF Systems (e.g., SYNAPT XS)Thermo Fisher Orbitrap Systems (e.g., Q Exactive HF)
Mass Accuracy Excellent, typically < 2 mDa[1]High mass accuracy for confident identificationHigh, enabling confident elemental composition determination
Precision (%RSD) <2% median RSD in pooled QC samples after normalization[1]Excellent retention time reproducibility (%RSD <0.19 over 100 injections)High precision achievable with stable isotope internal standards
Linearity Wide dynamic rangeExcellent linearity (R² > 0.97) for phospholipids (B1166683) in plasmaCan exhibit non-linear effects, requiring careful validation[2]
Resolution Up to 20,000High resolution for separating isobaric interferencesVery high resolution (up to 120,000) for resolving complex mixtures[3]
Qualitative Capability High, with MS/MS for structural elucidationHigh, with ion mobility for additional separationExcellent, with MSn capabilities for in-depth structural analysis

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical experimental protocols for the analysis of lysophosphatidylcholines using this compound as an internal standard on different mass spectrometry platforms.

Protocol 1: Targeted Quantification of LysoPCs on a Waters Xevo TQ-S micro

This protocol is adapted from a Waters application note for the analysis of long-chain LysoPCs in dried blood spots.

  • Sample Preparation:

    • An extraction working solution is prepared with deuterated LysoPC internal standards (including one similar to this compound) in methanol (B129727) at a concentration of 0.04 µmol/L.

    • Dried blood spot punches are extracted with the working solution by shaking for 30 minutes at room temperature.

    • The supernatant is collected for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • System: ACQUITY UPLC I-Class PLUS FL System.

    • Column: ACQUITY Premier CSH C18 Column.

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol with 5 mM ammonium acetate.

    • Gradient: A suitable gradient is used to separate the LysoPC species.

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry (MS):

    • System: Xevo TQ-S micro Mass Spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each LysoPC and the deuterated internal standard. For this compound, the precursor ion would be [M+H]+ at m/z 543.4 and a characteristic product ion would be monitored.

Protocol 2: Untargeted Lipidomics on an Agilent LC/Q-TOF

This protocol is based on a large-scale lipidomics study using Agilent LC/Q-TOF systems[1].

  • Sample Preparation:

    • Plasma samples are thawed and proteins are precipitated using a solvent like isopropanol.

    • This compound is added as part of an internal standard mixture to the samples before precipitation.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Liquid Chromatography (LC):

    • System: Agilent 1290 Infinity LC System.

    • Column: A C18 reversed-phase column is typically used[1].

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate (B1220265).

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A 15-minute gradient is employed for separation[1].

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 2-5 µL.

  • Mass Spectrometry (MS):

    • System: Agilent 6550 iFunnel Q-TOF LC/MS (for negative mode) or 6530 Q-TOF LC/MS (for positive mode)[1].

    • Ionization Mode: Positive and Negative ESI.

    • Acquisition Mode: Data-dependent MS/MS.

    • Mass Range: A wide mass range is scanned (e.g., m/z 100-1700).

    • Reference Mass Correction: A reference solution is used for continuous mass correction to ensure high mass accuracy[1].

Protocol 3: High-Resolution Lipid Profiling on a Thermo Fisher Orbitrap

This protocol is based on lipidomics workflows described for Thermo Fisher Orbitrap instruments[3][4].

  • Sample Preparation:

    • Lipids are extracted from the biological matrix using a method such as the Folch or Bligh-Dyer extraction.

    • This compound is added as part of a deuterated lipid internal standard mix (e.g., UltimateSPLASH™ ONE) prior to extraction[4].

  • Liquid Chromatography (LC):

    • System: Thermo Scientific™ Vanquish™ Horizon UHPLC system[4].

    • Column: Thermo Scientific™ Accucore™ C30 HPLC column (2.1 × 150 mm, 2.6 µm)[4].

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient of 20-30 minutes is typically used for comprehensive lipid separation[3].

    • Flow Rate: 200-350 µL/min[3].

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • System: Thermo Scientific™ Orbitrap Exploris™ or Q Exactive™ HF mass spectrometer[3][4].

    • Ionization Mode: Heated ESI (HESI) in both positive and negative modes.

    • Acquisition Mode: Full scan with data-dependent MS2 (ddMS2) using HCD fragmentation[3].

    • Resolution: Full scan at 120,000 and MS/MS at 30,000[3].

    • Mass Range: m/z 100-1900[3].

Mandatory Visualization

The following diagrams illustrate the typical workflows for targeted and untargeted lipidomics using this compound as an internal standard.

Targeted_Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Add this compound Add this compound Sample->Add this compound Extraction Extraction Add this compound->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Analysis QqQ MS Analysis (MRM) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification Untargeted_Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Sample Sample Add this compound Add this compound Sample->Add this compound Extraction Extraction Add this compound->Extraction LC_Separation LC Separation Extraction->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan & ddMS2) LC_Separation->HRMS_Analysis Feature_Detection Feature Detection & Alignment HRMS_Analysis->Feature_Detection Identification Lipid Identification Feature_Detection->Identification Normalization Normalization to IS Identification->Normalization

References

A Comparative Guide to d5 and d9 Deuterated LPC Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the field of lipidomics, stable isotope-labeled internal standards are the gold standard for mitigating analytical variability. Among these, deuterated lysophosphatidylcholine (B164491) (LPC) standards are frequently employed. This guide provides an objective comparison of d5 and d9 deuterated LPC standards, drawing upon established principles of analytical chemistry to inform your selection process. While direct head-to-head experimental comparisons are not extensively published, this guide will delineate the theoretical advantages and potential drawbacks of each, supported by general principles of isotope effects in mass spectrometry.

Principles of Deuterated Internal Standards

Deuterated internal standards are analogs of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] This substitution results in a mass shift that allows the standard to be distinguished from the endogenous analyte by a mass spectrometer.[1] Ideally, a deuterated standard co-elutes with the analyte, experiencing similar extraction recovery and ionization efficiency, thereby providing accurate correction for variations during sample preparation and analysis.[1][2]

Comparison of d5 and d9 Deuterated LPC Standards

The choice between a d5 and a d9 deuterated LPC standard involves a trade-off between the magnitude of the mass shift, the potential for chromatographic isotope effects, and the stability of the deuterium labels.

Featured5 Deuterated LPC Standardd9 Deuterated LPC StandardRationale
Mass Shift +5 Da+9 DaA larger mass shift can be advantageous in preventing isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[3]
Chromatographic Isotope Effect Potentially smaller retention time shift relative to the analyte.Potentially larger retention time shift relative to the analyte.Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the strengthening of C-D bonds compared to C-H bonds, which can affect intermolecular interactions.[4][5][6] A higher degree of deuteration can lead to a more pronounced shift.[5]
Isotopic Stability Generally high, but depends on the position of the labels.Generally high, but depends on the position of the labels.Deuterium atoms on carbon are typically stable. However, those on heteroatoms or in positions susceptible to enolization can be prone to back-exchange with hydrogen from the solvent, a risk that is independent of the total number of deuterium atoms but rather their chemical environment.[7][8][9]
Potential for Altered Fragmentation Lower probability of altered fragmentation patterns compared to d9.Higher probability of altered fragmentation patterns, though generally minimal for stable labels.The presence of deuterium can sometimes influence fragmentation pathways in tandem mass spectrometry, although this is less of a concern when labels are in stable positions.[7]

Experimental Considerations and Protocols

The successful application of either d5 or d9 deuterated LPC standards hinges on a robust and well-validated experimental protocol. Below is a general methodology for the quantification of LPCs in a biological matrix using a deuterated internal standard.

Experimental Protocol: Quantification of LPC in Human Plasma

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Internal Standard Spiking: To 100 µL of human plasma, add a known amount of d5- or d9-LPC internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).[3]

  • Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate LPCs from other lipid classes.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., LPC 16:0): Monitor the transition of the precursor ion [M+H]+ to the characteristic phosphocholine (B91661) headgroup fragment (m/z 184.1).[10][11]

      • d5-LPC Standard: Monitor the transition of the deuterated precursor ion [M+H]+ to its corresponding phosphocholine headgroup fragment.

      • d9-LPC Standard: Monitor the transition of the deuterated precursor ion [M+H]+ to its corresponding phosphocholine headgroup fragment (m/z 193.1, if deuteration is on the choline (B1196258) headgroup).[12]

3. Data Analysis

  • Quantification: Determine the concentration of the endogenous LPC by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this to a calibration curve prepared in a surrogate matrix.[13]

Visualizing Workflows and Pathways

To further elucidate the experimental process and the biological context of LPCs, the following diagrams are provided.

experimental_workflow Experimental Workflow for LPC Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with d5/d9-LPC IS plasma->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

A typical experimental workflow for LPC quantification.

lpc_signaling Simplified LPC Signaling Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling pc Phosphatidylcholine (PC) pla2 PLA2 pc->pla2 lpc Lysophosphatidylcholine (LPC) pla2->lpc atx ATX lpc->atx gpcr G-Protein Coupled Receptors (GPCRs) lpc->gpcr lpa Lysophosphatidic Acid (LPA) lpa->gpcr atx->lpa downstream Downstream Signaling (e.g., MAPK, PI3K) gpcr->downstream response Cellular Responses (Inflammation, Proliferation) downstream->response

Simplified LPC signaling pathway.

Conclusion

The choice between d5 and d9 deuterated LPC standards is nuanced and should be guided by the specific requirements of the analytical method. A d9 standard offers a greater mass separation, which can be beneficial for avoiding isotopic interference, but may also introduce a more significant chromatographic shift. Conversely, a d5 standard may exhibit a retention time closer to the endogenous analyte but provides a smaller mass difference. Ultimately, the optimal choice will depend on the instrumentation, chromatographic conditions, and the complexity of the sample matrix. Regardless of the choice, thorough method validation is essential to ensure the accuracy and precision of quantitative results.

References

Safety Operating Guide

Proper Disposal of (Rac)-19:0 Lyso PC-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491) used in research and drug development. The information is based on available safety data sheets and general best practices for handling laboratory chemicals.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety information for the non-racemic form, 19:0 Lyso PC-d5, the compound is classified with the following hazards[1]:

  • Flammable Liquid: It is a flammable liquid and vapor.

  • Toxic: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Health Hazards: It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer and may cause damage to organs[1].

A comprehensive summary of the hazard classifications is provided in the table below.

Hazard ClassificationCodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
CarcinogenicityH351Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness
Specific Target Organ Toxicity (Single Exposure)H370Causes damage to organs

II. Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the risk of inhalation is high, a respirator may be necessary.

III. Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with institutional and regulatory guidelines.

start Start: Unused or Waste this compound ppe Wear Appropriate PPE start->ppe assess Assess Waste Type: - Unused Product - Contaminated Materials - Diluted Solutions contain Contain the Waste Securely assess->contain ppe->assess label Label the Waste Container Clearly contain->label segregate Segregate from Incompatible Waste label->segregate store Store Temporarily in Designated Area segregate->store dispose Dispose via Institutional Hazardous Waste Program store->dispose

Caption: Workflow for the safe disposal of this compound.

IV. Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

    • Keep it separate from incompatible materials, such as strong oxidizing agents[2].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used.

    • For unused product, it should ideally be kept in its original container.

  • Handling and Transfer:

    • All transfers of the waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

    • Avoid generating aerosols or dust.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from heat sources and incompatible materials. The compound is typically stored at -20°C[3][4].

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services should be used.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office immediately.

Due to the deuterated nature of the compound, it is considered a valuable material in research for use as a tracer or internal standard[5][6][7]. While disposal is necessary for waste, consider the potential for return or recycling of unused, pure material if such programs are available, as is sometimes the case for deuterated solvents like heavy water[6]. Always prioritize safety and regulatory compliance in all handling and disposal procedures.

References

Personal protective equipment for handling (Rac)-19:0 Lyso PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of (Rac)-19:0 Lyso PC-d5. This compound is typically supplied in a solvent, which dictates the primary handling precautions.

Personal Protective Equipment (PPE)

This compound is supplied as a solution, and the solvent presents the primary hazards. Based on information for similar products, a common solvent is a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol. This mixture is flammable and has acute toxicity. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Double gloving required. Inner glove: Neoprene or SilverShield®. Outer glove: Nitrile rubber.Dichloromethane readily penetrates standard nitrile gloves. Double gloving with chemically resistant materials provides adequate protection against splashes.
Eye/Face Protection Chemical safety goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.Protects against splashes of the hazardous solvent mixture which can cause serious eye irritation.
Skin and Body Protection Flame-retardant lab coat. Closed-toe shoes and long pants are mandatory.Protects skin from accidental contact with the solvent and provides a barrier against spills.
Respiratory Protection All handling of open containers must be conducted in a certified chemical fume hood.The solvent vapors are toxic if inhaled and can cause damage to the central nervous system. A fume hood provides essential ventilation.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment when working with this compound.

Handling Protocol
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Have a spill kit readily available.

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Transporting : When moving the vial, use a secondary container to prevent spills in case the primary container is dropped or broken.

  • Dispensing :

    • Perform all operations, including opening the vial and aliquoting, inside the chemical fume hood.

    • Use appropriate tools for dispensing, such as a calibrated micropipette with compatible tips.

    • Keep the vial sealed when not in use to minimize the release of solvent vapors.

  • Post-Handling :

    • After handling, securely cap the vial of this compound and return it to its designated storage location, typically at -20°C.

    • Decontaminate the work surface in the fume hood.

    • Properly doff and dispose of gloves. Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and its solvent must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste materials containing this compound, including used pipette tips, contaminated wipes, and residual solutions, in a designated and clearly labeled hazardous waste container.

    • The waste container must be compatible with chlorinated solvents.

    • Separate chlorinated solvent waste from non-chlorinated solvent waste streams.

  • Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical names of the contents (including the solvent mixture), and the approximate concentrations.

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and necessary steps for safely handling this compound.

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.